(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-iodopyrazol-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-9-6-12-13(7-9)10(14)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZRABPPWFBRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554842 | |
| Record name | (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116228-38-7 | |
| Record name | (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a halogenated pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and kinase inhibition. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader biological context of pyrazole-containing compounds, offering insights for researchers and drug development professionals interested in this class of molecules. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on related compounds and general methodologies to facilitate further research and development.
Chemical Properties
Detailed experimental data for this compound is not extensively reported. The following table summarizes key computed and expected chemical properties based on its structure and data from related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₇IN₂O | Calculated |
| Molecular Weight | 298.08 g/mol | Calculated |
| CAS Number | 116228-38-7 | [1] |
| Appearance | Expected to be a solid at room temperature. | Based on related compounds. |
| Melting Point | Data not available. For comparison, the melting point of 4-iodopyrazole is 108-110 °C.[2] | It is important to note that the addition of the benzoyl group will significantly alter the melting point. |
| Boiling Point | Data not available. | High boiling point expected due to molecular weight and polarity. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is anticipated. | Based on general solubility of similar organic compounds. |
| LogP | Data not available. | The presence of the iodo and phenyl groups suggests a moderate to high lipophilicity. |
Spectroscopic Data
-
¹H NMR: Aromatic protons from the phenyl group would appear in the downfield region (typically δ 7.0-8.0 ppm). Protons on the pyrazole ring would also be in the aromatic region, with their chemical shifts influenced by the iodo and benzoyl substituents.
-
¹³C NMR: Carbonyl carbon would be observed at a characteristic downfield shift (around δ 165-175 ppm). Aromatic carbons from both the phenyl and pyrazole rings would also be present.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 298. The spectrum would also likely show characteristic isotopic patterns due to the presence of iodine.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and plausible synthetic route can be proposed based on established methods for the preparation of N-acyl pyrazoles.
General Synthesis of N-Acyl Pyrazoles
A common method for the synthesis of N-acyl pyrazoles involves the acylation of a pyrazole with a suitable acylating agent, such as a benzoyl halide or anhydride, in the presence of a base.
Reaction Scheme:
Materials:
-
4-Iodopyrazole
-
Benzoyl chloride
-
A suitable base (e.g., triethylamine, pyridine, or sodium hydride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of 4-iodopyrazole in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the base and stir the mixture at room temperature.
-
Slowly add a stoichiometric amount of benzoyl chloride to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.
Note: This is a generalized protocol and may require optimization of reaction conditions, such as the choice of base, solvent, and temperature, for optimal yield and purity.
Biological Activity and Signaling Pathways
The pyrazole moiety is a key structural feature in many compounds with diverse biological activities. While the specific biological profile of this compound has not been reported, its structural class suggests potential for interaction with various biological targets. Pyrazole derivatives have been reported to exhibit a broad range of pharmacological effects, including anti-inflammatory, anticancer, and kinase inhibitory activities.
Kinase Inhibition
Many pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. For instance, pyrazole derivatives have been shown to inhibit Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks), key components of signaling cascades that control cell growth, proliferation, and survival.
The diagram below illustrates a simplified representation of the JAK-STAT signaling pathway, a common target for pyrazole-based inhibitors.
Caption: Potential inhibition of the JAK-STAT signaling pathway.
Anti-inflammatory and Anticancer Activity
The anti-inflammatory properties of some pyrazole derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase (COX). Furthermore, the anticancer effects of certain pyrazoles are linked to their capacity to induce apoptosis and inhibit cell cycle progression in cancer cells. The diverse biological activities of pyrazoles make them an attractive scaffold for the development of new therapeutic agents.
Experimental and Logical Workflows
The development of a novel chemical entity like this compound typically follows a structured workflow from synthesis to biological evaluation.
Caption: A general workflow for drug discovery and development.
Conclusion
This compound represents a chemical entity of interest within the broader class of pyrazole derivatives. While specific experimental data for this compound is sparse, the well-documented biological activities of the pyrazole scaffold suggest its potential as a starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, potential synthesis, and the biological context of related compounds, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound.
References
Technical Guide: (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
CAS Number: 116228-38-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this guide also includes information on closely related analogs to provide a broader context for its potential properties and applications.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 116228-38-7 | Bide Pharmatech Ltd. |
| Molecular Formula | C₁₀H₇IN₂O | Calculated |
| Molecular Weight | 298.08 g/mol | Calculated |
| Melting Point | 239 °C | ChemicalBook[1] |
| Density | 1.78 g/cm³ | ChemicalBook[1] |
| Storage Temperature | 2-8 °C | ChemicalBook[1] |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently published. However, based on established methods for the N-acylation of pyrazoles, a plausible synthetic route is the reaction of 4-iodopyrazole with benzoyl chloride in the presence of a base.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Preparation: To a solution of 4-iodopyrazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.2 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.
Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
-
Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer: Some pyrazole-containing compounds act as inhibitors of protein kinases, such as p38 MAP kinase and tubulin polymerization.
-
Antimicrobial: Activity against various bacterial and fungal strains.
Potential Signaling Pathway Involvement (Inferred from Analogs)
Given that structurally related pyrazole derivatives have been identified as inhibitors of key signaling proteins, it is plausible that this compound could interact with similar pathways. For instance, the discovery of pyrazole-based inhibitors of p38 MAP kinase suggests a potential role in modulating inflammatory and stress responses.
Caption: Hypothetical inhibition of the p38 MAPK pathway.
Conclusion and Future Directions
This compound is a chemical entity with a known structure and CAS number, yet it remains largely uncharacterized in the public domain. The provided synthetic protocol is a well-established method for this class of compounds and should serve as a solid starting point for its preparation.
Future research should focus on:
-
Synthesis and Characterization: Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) to confirm its structure and purity.
-
Biological Screening: Evaluation of its activity against a panel of biological targets, particularly protein kinases and other enzymes implicated in disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the iodo and phenyl substituents to its biological activity.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a diverse range of biologically active molecules. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, and the presence of an iodine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions. This technical guide outlines the primary synthetic pathways for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Core Synthesis Strategy
The most direct and widely employed strategy for the synthesis of this compound involves a two-step process:
-
Electrophilic Iodination of Pyrazole: The synthesis begins with the regioselective iodination of the pyrazole ring at the C4 position.
-
N-Benzoylation of 4-Iodopyrazole: The subsequent step involves the acylation of the 4-iodopyrazole intermediate with benzoyl chloride to yield the final product.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 4-Iodopyrazole
The crucial first step is the regioselective iodination of pyrazole. Several effective methods have been reported, with the choice of reagent often depending on the desired reaction conditions and substrate compatibility.
Method A: Iodination using Iodine and an Oxidant
A common and cost-effective approach involves the use of molecular iodine in the presence of an oxidizing agent, which generates a more electrophilic iodine species in situ.
Experimental Protocol (Iodine and Hydrogen Peroxide):
-
Suspend pyrazole (1.0 eq) in water.
-
Add iodine (I₂) (0.5 eq) to the stirred suspension at room temperature.
-
Add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-iodopyrazole. The crude product can be further purified by recrystallization or column chromatography.
Experimental Protocol (Iodine and Ceric Ammonium Nitrate):
-
To a solution of pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol).
-
Reflux the mixture overnight.
-
Remove the solvent in vacuo.
-
Dissolve the residue in dichloromethane (15 mL) and wash with saturated aqueous Na₂S₂O₃ (5 mL) and then with water (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Method B: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent, often used for substrates that may be sensitive to stronger oxidizing conditions.
Experimental Protocol:
-
Dissolve the pyrazole derivative (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of glacial acetic acid and trifluoroacetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Heating may be necessary for less reactive substrates.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for 4-Iodopyrazole Synthesis
| Iodinating System | Substrate | Reaction Conditions | Yield (%) | Reference |
| I₂ / H₂O₂ | Pyrazole | Water, rt, 1-4 h | Not specified | [1] |
| I₂ / CAN | 1-Aryl-3-trifluoromethylpyrazole | MeCN, reflux, overnight | High | [2] |
| NIS | Pyrazole derivative | MeCN or AcOH/TFA, 0 °C to rt/80 °C, 12-24 h | 75 | [1] |
Step 2: Synthesis of this compound
The second step involves the N-benzoylation of the 4-iodopyrazole intermediate. This is typically achieved by reacting 4-iodopyrazole with benzoyl chloride in the presence of a base.
Caption: Experimental workflow for N-benzoylation of 4-iodopyrazole.
General Experimental Protocol for N-Benzoylation:
-
To a stirred solution of 4-iodopyrazole (1.0 eq) and a suitable base, such as triethylamine (1.1 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add benzoyl chloride (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an appropriate time, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford this compound.
Quantitative Data and Spectroscopic Characterization
Quantitative yield data for the N-benzoylation of 4-iodopyrazole is not explicitly available in the reviewed literature. However, N-acylation reactions of similar heterocyclic compounds often proceed in good to excellent yields (typically 70-95%).[3]
Predicted Spectroscopic Data for this compound:
Based on the spectroscopic data of 4-iodopyrazole and related N-acylated pyrazoles, the following spectral characteristics are anticipated for the final product.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show signals corresponding to the pyrazole ring protons and the phenyl group protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.0 - 8.2 | Singlet | Pyrazole H-5 |
| ~7.8 - 8.0 | Singlet | Pyrazole H-3 |
| ~7.4 - 7.8 | Multiplet | Phenyl protons |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the carbon skeleton.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | Carbonyl Carbon (C=O) |
| ~140 - 145 | Pyrazole C-5 |
| ~135 - 140 | Pyrazole C-3 |
| ~128 - 135 | Phenyl Carbons |
| ~60 - 70 | Pyrazole C-4 (attached to Iodine) |
Mass Spectrometry:
The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₇IN₂O, MW: 298.08 g/mol ). Common fragmentation patterns for N-acylpyrazoles involve the cleavage of the N-C(O) bond.[5]
Conclusion
The synthesis of this compound is a straightforward two-step process involving the iodination of pyrazole followed by N-benzoylation. Several reliable methods exist for the initial iodination step, offering flexibility in terms of reaction conditions. While a specific, detailed protocol for the final N-benzoylation of 4-iodopyrazole is not explicitly documented in the reviewed literature, established general procedures for N-acylation of heterocycles provide a solid foundation for its successful synthesis. This guide provides the necessary information for researchers and scientists to undertake the synthesis of this valuable chemical intermediate for applications in drug discovery and development.
References
- 1. BiblioBoard [openresearchlibrary.org]
- 2. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Profile of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
Predicted Spectroscopic Data
The following data tables summarize the expected spectroscopic features of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analyzing data from structurally related compounds.[1][2][3][4]
Table 1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~ 8.20 | Singlet | 1H | H5-pyrazole | Deshielded by adjacent N and acylation. In 4-iodo-1H-pyrazole, the H3/H5 protons appear at ~7.66 ppm; acylation at N1 will further deshield the H5 proton.[1] |
| ~ 7.90 | Singlet | 1H | H3-pyrazole | Expected to be less deshielded than H5 due to its position relative to the carbonyl group. |
| ~ 7.85 - 7.95 | Multiplet | 2H | H-ortho (Phenyl) | Protons ortho to the carbonyl group are typically the most deshielded in the benzoyl moiety. |
| ~ 7.60 - 7.70 | Multiplet | 1H | H-para (Phenyl) | The para proton of the benzoyl group. |
| ~ 7.45 - 7.55 | Multiplet | 2H | H-meta (Phenyl) | The meta protons of the benzoyl group. |
Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃, Broadband Proton Decoupled
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C=O (Methanone) | Typical range for an amide/acylazole carbonyl carbon.[3][5] |
| ~ 145 | C5-pyrazole | Deshielded due to attachment to nitrogen and proximity to the acyl group. |
| ~ 138 | C3-pyrazole | Chemical shift for C3/C5 in 4-iodopyrazole is ~136 ppm.[6] Acylation will influence this shift. |
| ~ 134 | C-ipso (Phenyl) | The quaternary carbon of the phenyl ring attached to the carbonyl. |
| ~ 133 | C-para (Phenyl) | |
| ~ 129 | C-ortho (Phenyl) | |
| ~ 128 | C-meta (Phenyl) | |
| ~ 65 | C4-pyrazole | The C-I bond has a significant heavy-atom effect, shifting the carbon signal upfield.[7] The reported shift for C4 in 4-iodopyrazole is around 64 ppm.[6] |
Table 3: Predicted FT-IR Data Sample Preparation: KBr pellet or thin film
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 1710 - 1730 | Strong | C=O stretch (Amide I band) | N-acyl pyrazoles exhibit a strong carbonyl absorption in this region due to the amide-like character.[8] |
| ~ 3100 - 3150 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the pyrazole and phenyl rings. |
| ~ 1580 - 1600 | Medium | C=C / C=N stretches | Aromatic ring stretching vibrations from both the pyrazole and phenyl moieties. |
| ~ 1400 - 1500 | Medium | Ring skeletal vibrations | |
| ~ 700 - 800 | Strong | C-H out-of-plane bending | Characteristic of the substitution pattern on the phenyl ring. |
Table 4: Predicted Mass Spectrometry Data Ionization Method: Electron Ionization (EI)
| m/z Value | Proposed Identity | Rationale |
| ~ 312 | [M]⁺ | Molecular ion peak for C₁₀H₇IN₂O. |
| ~ 284 | [M - CO]⁺ | Loss of carbon monoxide is a common fragmentation pathway for ketones. |
| ~ 105 | [C₆H₅CO]⁺ | Benzoyl cation, a very common and stable fragment from benzoyl-containing compounds.[9][10] |
| ~ 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl fragment.[9] |
| ~ 194 | [C₃H₂IN₂]⁺ | 4-Iodopyrazolyl radical cation fragment. |
| ~ 67 | [C₃H₃N₂]⁺ | Pyrazolyl cation, following loss of iodine. |
Experimental Protocols
2.1. Synthesis of this compound
This protocol describes a standard N-acylation reaction.[11]
Materials:
-
4-Iodo-1H-pyrazole
-
Benzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1H-pyrazole (1.0 eq). Dissolve it in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the solution with stirring.
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled, stirring solution via a dropping funnel over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and HCl byproduct), water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure product.
2.2. Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if the spectrometer does not use the solvent residual peak for referencing.[12]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.[13][14]
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12][13]
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample using one of the standard methods for solids.[15][16]
-
KBr Pellet: Grind 1-2 mg of the product with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Thin Film: If the compound has a low melting point, a small amount can be melted between two salt plates (e.g., NaCl or KBr) and allowed to recrystallize as a thin film.
-
-
Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan.[15]
-
Sample Spectrum: Place the sample pellet or film in the spectrometer and acquire the IR spectrum. The instrument passes an infrared beam through the sample and records the frequencies at which absorption occurs.[17]
-
Data Analysis: The resulting spectrum (a plot of transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.[18]
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, direct infusion via a syringe pump into an electrospray ionization (ESI) source or analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source are common methods.[19]
-
Ionization and Analysis: The molecules are ionized in the source. The resulting ions are then accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[20]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak (which gives the molecular weight) and the pattern of fragment ions, which provides structural information.[21]
Visualized Workflows
The following diagrams illustrate the proposed synthesis and analytical characterization workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
Caption: Analytical workflow for the structural elucidation of the synthesized compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectrabase.com [spectrabase.com]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.uiowa.edu [chem.uiowa.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. eng.uc.edu [eng.uc.edu]
- 17. chem.uci.edu [chem.uci.edu]
- 18. organomation.com [organomation.com]
- 19. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 20. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 21. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Physical and Chemical Properties of N-aroylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
N-aroylpyrazoles represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. Their versatile structure, characterized by a central pyrazole ring N-substituted with an aroyl group, allows for a wide range of chemical modifications, leading to a diverse array of biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of N-aroylpyrazoles, complete with experimental protocols and visual representations of their roles in key signaling pathways.
Physical Properties of N-aroylpyrazoles
The physical properties of N-aroylpyrazoles are crucial for their application in drug development, influencing factors such as solubility, absorption, and bioavailability. These properties are highly dependent on the nature and position of substituents on both the pyrazole and aroyl rings.
Melting and Boiling Points
N-aroylpyrazoles are typically crystalline solids at room temperature, with melting points influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. The presence of polar substituents and the overall symmetry of the molecule can significantly affect the melting point. Boiling points are less commonly reported due to the thermal lability of many of these compounds at high temperatures.
| Compound Name | Substituents (R1, R2, Ar) | Melting Point (°C) | Boiling Point (°C) |
| 1-(Benzoyl)-3,5-diphenylpyrazole | H, Ph, Ph | 137-139 | Data Not Available |
| 1-(4-Chlorobenzoyl)-3,5-diphenylpyrazole | H, Ph, 4-Cl-Ph | 165-167 | Data Not Available |
| 1-(4-Methylbenzoyl)-3,5-diphenylpyrazole | H, Ph, 4-Me-Ph | 142-144 | Data Not Available |
| 1-(4-Nitrobenzoyl)-3,5-diphenylpyrazole | H, Ph, 4-NO2-Ph | 210-212 | Data Not Available |
| 1-Benzoyl-3-methyl-5-phenylpyrazole | Me, Ph, H | 98-100 | Data Not Available |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Actual values may vary depending on the experimental conditions.
Solubility and pKa
The solubility of N-aroylpyrazoles is a critical parameter for their formulation as pharmaceutical agents. Generally, these compounds exhibit poor solubility in water and higher solubility in organic solvents. The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can enhance aqueous solubility. The pKa of N-aroylpyrazoles is influenced by the electronic nature of the substituents on the aromatic rings. The pyrazole ring itself is weakly basic.
| Property | Value Range | Factors Influencing the Property |
| Aqueous Solubility | Generally low (µg/mL to low mg/mL range) | Presence of polar functional groups (e.g., -OH, -COOH) increases solubility. Lipophilic substituents decrease solubility. |
| pKa | Typically in the range of 2-4 for the protonated pyrazole nitrogen | Electron-withdrawing groups on the aroyl or pyrazole ring decrease the pKa, making the compound more acidic. Electron-donating groups have the opposite effect. |
Chemical Properties and Spectroscopic Analysis of N-aroylpyrazoles
The chemical reactivity of N-aroylpyrazoles is centered around the pyrazole ring and the aroyl substituent. The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. The aroyl group can influence the reactivity of the pyrazole ring through electronic effects.
Spectroscopic Characterization
FT-IR Spectroscopy: The infrared spectra of N-aroylpyrazoles show characteristic absorption bands that are useful for their identification.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Aroyl) | 1650-1700 (strong) |
| C=N (Pyrazole ring) | 1580-1620 |
| C=C (Aromatic rings) | 1450-1600 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-2960 |
¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectra provide valuable information about the structure of N-aroylpyrazoles.
| Proton | Chemical Shift (δ, ppm) |
| Pyrazole H-4 | 6.5 - 7.5 |
| Aromatic Protons | 7.0 - 8.5 |
| Protons of Substituents | Varies depending on the group |
¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance spectra complement the ¹H NMR data for structural elucidation.
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Aroyl) | 165 - 175 |
| Pyrazole C-3 and C-5 | 140 - 160 |
| Pyrazole C-4 | 105 - 115 |
| Aromatic Carbons | 120 - 150 |
Experimental Protocols
Synthesis of N-aroyl-3,5-diphenylpyrazole (A Representative Protocol)
This protocol describes the synthesis of N-aroyl-3,5-diphenylpyrazole via the acylation of 3,5-diphenylpyrazole.
Materials:
-
3,5-diphenylpyrazole
-
Aroyl chloride (e.g., benzoyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 3,5-diphenylpyrazole (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the aroyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-aroyl-3,5-diphenylpyrazole.
Characterization Protocols
FT-IR Spectroscopy:
-
Prepare a KBr pellet of the solid N-aroylpyrazole sample or cast a thin film from a suitable solvent on a salt plate.
-
Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the N-aroylpyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the spectra and assign the chemical shifts of the protons and carbons based on their chemical environment, coupling patterns, and integration values.
Signaling Pathways and Mechanisms of Action
N-aroylpyrazoles have been extensively studied for their biological activities, with many exhibiting potent inhibitory effects on key enzymes involved in disease pathogenesis.
Inhibition of Cyclooxygenase-2 (COX-2)
Many N-aroylpyrazole derivatives are potent and selective inhibitors of COX-2, an enzyme involved in the inflammatory response. By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain and inflammation.
The Versatility of 4-Iodopyrazole Derivatives in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of an iodine atom at the 4-position of the pyrazole ring provides a highly versatile synthetic handle for a multitude of cross-coupling reactions. This enhanced reactivity, stemming from the inherent weakness of the carbon-iodine bond, facilitates the construction of complex molecular architectures under relatively mild conditions.[3][4] This technical guide provides a comprehensive overview of the reactivity of 4-iodopyrazole derivatives in key organic transformations, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the synthesis of novel chemical entities.
Core Reactivity and Synthetic Advantages
4-Iodopyrazole derivatives are prized intermediates in organic synthesis due to the high reactivity of the C-I bond in transition metal-catalyzed cross-coupling reactions. This reactivity generally follows the order I > Br > Cl, allowing for faster oxidative addition to the metal center, which is often the rate-determining step in catalytic cycles.[3][4] This attribute frequently translates to milder reaction conditions, shorter reaction times, and broader substrate scope compared to their bromo- or chloro-analogues.[4] However, this heightened reactivity can also introduce challenges, such as a greater propensity for side reactions like dehalogenation, particularly in Suzuki-Miyaura couplings.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and 4-iodopyrazole derivatives are excellent substrates for a variety of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of 4-aryl and 4-vinyl pyrazoles. While highly reactive, 4-iodopyrazoles can be susceptible to dehalogenation.[4][6] The careful selection of catalyst, ligand, and base is crucial to maximize the yield of the desired coupled product.[7] Modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, have shown high efficacy in these couplings.[5]
Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | 40-60 | A standard, readily available catalyst, may require higher temperatures.[5] |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 80-100 | 50-70 | Often provides better results than Pd(PPh₃)₄.[5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 70-90 | 70-90 | Versatile Pd(0) source with a bulky ligand, shows good activity.[5] |
| Pd(OAc)₂ | SPhos | KF | Toluene/H₂O | 80 | Good to Excellent | Highly effective for a variety of substituted arylboronic acids.[5] |
| XPhos Pd G2 | - | K₂CO₃ | Ethanol/H₂O | 120 (Microwave) | Good to Excellent | Pre-catalyst that readily forms the active species, ideal for rapid reactions.[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 4-iodopyrazole derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Sonogashira Coupling
The Sonogashira coupling is a highly reliable method for the synthesis of 4-alkynylpyrazoles. 4-Iodopyrazole is the preferred substrate for this reaction due to its high reactivity, which allows the reaction to proceed under mild conditions, often at room temperature.[4][8] The classic catalyst system involves a palladium source, such as Pd(PPh₃)₂Cl₂, in combination with a copper(I) co-catalyst.[5]
Table 2: Sonogashira Coupling of 4-Iodopyrazole Derivatives
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature | Typical Yield | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine | Room Temp. | High | A classic and highly effective system under mild conditions.[5][8] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Add the solvent and base (e.g., triethylamine).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.[5]
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles with various alkenes provides a direct route to 4-alkenyl-1H-pyrazoles. The choice of ligand is critical, with triethyl phosphite, P(OEt)₃, being identified as particularly suitable for this transformation. N-protection of the pyrazole, for instance with a trityl group, is often employed.[9]
Table 3: Heck-Mizoroki Reaction of 4-Iodo-1-tritylpyrazole
| Alkene | Product | Yield (%) |
| Methyl acrylate | (E)-4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole | 95 |
| Styrene | (E)-4-(2-Phenylvinyl)-1-trityl-1H-pyrazole | 88 |
| 1-Hexene | (E)-4-(Hex-1-en-1-yl)-1-trityl-1H-pyrazole | 75 |
| Reaction Conditions: 1-trityl-4-iodopyrazole (1.0 equiv), alkene (1.2 equiv), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), Et₃N, DMF, 80 °C.[9] |
Experimental Protocol: General Procedure for Heck-Mizoroki Reaction
-
To a solution of the 4-iodo-1-protected-pyrazole (1.0 equiv) in DMF, add the alkene (1.2 equiv), triethylamine (2.0 equiv), Pd(OAc)₂ (2 mol%), and P(OEt)₃ (4 mol%).
-
Heat the reaction mixture at 80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, pour the mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[9]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone for the synthesis of 4-aminopyrazoles. The choice of catalyst system (palladium vs. copper) and substrate (4-iodo- vs. 4-bromopyrazole) is highly dependent on the nature of the amine coupling partner.[10] For palladium-catalyzed aminations, 4-bromopyrazole is often preferred, especially with amines lacking β-hydrogens.[4] Conversely, for copper-catalyzed reactions with alkylamines possessing β-hydrogens, 4-iodopyrazole provides superior results, as palladium-catalyzed reactions can be complicated by β-hydride elimination.[5][10]
Table 4: Buchwald-Hartwig Amination of 4-Halopyrazoles
| Pyrazole Substrate | Amine | Catalyst System | Yield (%) | Notes |
| 4-Bromopyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | 67 | Good yield with a cyclic secondary amine.[4] |
| 4-Bromopyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | 60 | Good yield with a cyclic secondary amine.[4] |
| 4-Iodopyrazole | Alkylamine with β-H | CuI / ligand | ~70 | More effective than the bromo analogue in copper-catalyzed reactions.[4] |
| 4-Iodopyrazole | Pyrrolidine | CuI / ligand | 43 | Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[4] |
Experimental Protocol: Copper-Catalyzed Amination of 4-Iodopyrazole
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole (1.0 equiv), CuI (e.g., 10 mol%), a suitable ligand (e.g., 2-isobutyrylcyclohexanone, 20 mol%), and a base (e.g., KOtBu, 2.0 equiv).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous solvent (e.g., DMF or toluene) and the amine (1.2-1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[4][10]
Copper-Catalyzed C-O Coupling Reactions
Beyond C-C and C-N bond formation, 4-iodopyrazoles are effective substrates for copper-catalyzed C-O coupling reactions to form 4-alkoxypyrazoles. These reactions are typically performed using a CuI catalyst in the presence of a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base. Microwave irradiation can significantly accelerate these transformations.[11]
Table 5: Copper-Catalyzed C-O Coupling of 4-Iodopyrazoles
| 4-Iodopyrazole Substrate | Alcohol | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 4-iodo-1H-1-tritylpyrazole | Allyl alcohol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | tBuOK | 130 (MW) | 1 | 66 |
| N-alkenyl-4-iodo-1H-pyrazoles | Allyl alcohol | CuI | - | - | - | Moderate |
| Data sourced from Usami et al. (2021).[11] |
Experimental Protocol: Microwave-Assisted C-O Coupling
-
In a microwave reaction vial, add the 4-iodopyrazole derivative (1.0 equiv.), CuI (0.20 equiv.), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.20 equiv.).
-
Add the desired alcohol, which also serves as the solvent (typically 2-3 mL).
-
Carefully add potassium tert-butoxide (tBuOK, 2.0 equiv.).
-
Seal the vial tightly and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 1 hour with stirring.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
Conclusion
4-Iodopyrazole derivatives are exceptionally reactive and versatile building blocks in organic synthesis. Their utility in a range of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and C-O coupling reactions, allows for the efficient construction of highly functionalized pyrazole-containing molecules. While the high reactivity of the C-I bond is advantageous, careful consideration of reaction conditions is necessary to mitigate potential side reactions. The strategic selection of the appropriate catalyst system, tailored to the specific transformation and coupling partners, is paramount to achieving high yields and purity. This guide provides a solid foundation of data and protocols to aid researchers in leveraging the synthetic potential of 4-iodopyrazole derivatives in the pursuit of novel therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. benchchem.com [benchchem.com]
- 11. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for amides or imidazoles, make it a versatile building block in drug design.[3][4] First synthesized in 1883, pyrazole and its derivatives have evolved from early analgesics like Antipyrine to a multitude of FDA-approved drugs targeting a wide array of clinical conditions.[3][4][5] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of pyrazole derivatives, supported by quantitative data, experimental protocols, and detailed pathway visualizations.
Synthesis of Pyrazole Derivatives
The construction of the pyrazole ring is a well-established area of synthetic chemistry. The most common and historically significant method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][6] Modern advancements have introduced more efficient and environmentally friendly methods, including microwave-assisted synthesis, ultrasound techniques, and the use of novel catalysts like nano-ZnO.[3][5]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
The Ascendant Role of Substituted Pyrazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have propelled substituted pyrazole compounds to the forefront of drug discovery and development. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and anti-inflammatory activities of these compounds, offering detailed experimental methodologies, quantitative biological data, and a visual representation of their mechanisms of action through signaling pathway diagrams.
Core Biological Activities and Quantitative Data
Substituted pyrazoles exhibit a wide array of pharmacological effects, with anticancer, antimicrobial, and anti-inflammatory activities being the most extensively studied. The biological efficacy of these compounds is highly dependent on the nature and position of the substituents on the pyrazole ring.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[1] They have been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2]
Table 1: Anticancer Activity of Representative Substituted Pyrazole Compounds
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| P1 | 1,3,5-Triphenyl | A-549 (Lung) | 4.91 | Not specified | [3] |
| P2 | 1-Phenyl-3-(thiophen-3-yl) | HeLa (Cervical) | 4.94 | Not specified | --- |
| P3 | Pyrazole-benzimidazole hybrid (para-fluorophenyl at pyrazole) | SW1990 (Pancreatic) | 30.9 | Not specified | [4] |
| P4 | Pyrazole-benzimidazole hybrid (para-fluorophenyl at pyrazole) | AsPC1 (Pancreatic) | 32.8 | Not specified | [4] |
| P5 | Indole-pyrazole conjugate | Huh7 (Liver) | 0.6-2.9 | Tubulin polymerization inhibition | [5] |
| P6 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | MCF-7 (Breast) | 0.08 | EGFR inhibitory activity | [6] |
| P7 | Pyrazolo[3,4-d]pyrimidine derivative | HepG2 (Liver) | 0.31-0.71 | EGFR and VEGFR-2 inhibition | [7] |
| P8 | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one | PC-3 (Prostate) | 1.22 | VEGFR-2 inhibition | [8] |
| P9 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | Ovarian cancer cell lines | 0.127-0.560 | CDK2 inhibition | [9] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted pyrazoles have shown promising activity against a range of bacteria and fungi.[10]
Table 2: Antimicrobial Activity of Representative Substituted Pyrazole Compounds
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| P10 | Aminoguanidine-derived 1,3-diphenyl pyrazole | Staphylococcus aureus | 1-8 | [11] |
| P11 | Aminoguanidine-derived 1,3-diphenyl pyrazole | Escherichia coli 1924 | 1 | [11] |
| P12 | Pyrazole-thiazole hybrid | Methicillin-resistant Staphylococcus aureus (MRSA) | <0.2 (MBC) | [11] |
| P13 | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various Bacteria | 62.5-125 | [10] |
| P14 | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various Fungi | 2.9-7.8 | [10] |
Anti-inflammatory Activity
Several pyrazole-containing drugs, most notably Celecoxib, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs).[4][12] Their mechanism often involves the selective inhibition of cyclooxygenase-2 (COX-2).[10]
Table 3: Anti-inflammatory Activity of Representative Substituted Pyrazole Compounds
| Compound ID | Substitution Pattern | Assay | Activity Metric | Reference |
| P15 | N-Aryl pyrazole urea derivative (BIRB 796) | p38 MAP Kinase Inhibition | Potent in vivo activity | [13] |
| P16 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | Better activity than Diclofenac sodium | [14] |
| P17 | Carboxyphenylhydrazone derivative | Carrageenan-induced rat paw edema | Relative activity to celecoxib of 1.08 after 1h | [15] |
| P18 | 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [16] |
| P19 | Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM / 0.12 µM | [16] |
Experimental Protocols
Synthesis of Substituted Pyrazoles (General Procedure)
A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[17]
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the substituted hydrazine hydrochloride (1.2 mmol).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for a short period, then refluxed for several hours (e.g., 16 hours).[18] Microwave-assisted synthesis can significantly reduce reaction times.[16]
-
Work-up and Purification: After cooling, the reaction mixture is often poured into ice water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired substituted pyrazole.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[14][19]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubated overnight to allow for cell attachment.[6][22]
-
Compound Treatment: The cells are then treated with various concentrations of the test pyrazole compounds and incubated for a specified period (e.g., 72 hours).[22]
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) and incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.[6][20]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[6][21] The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 590 nm).[20]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][23]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test pyrazole compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11][23]
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[23]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[23]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][23]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[5][24]
-
Animal Grouping and Compound Administration: Rats are divided into control and treatment groups. The test pyrazole compounds or a standard drug (e.g., indomethacin) are administered, typically intraperitoneally or orally, at a specific time before the induction of inflammation.[15][25]
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, such as a 1% carrageenan solution, is administered into the right hind paw of each rat.[24][25]
-
Measurement of Paw Volume: The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[25][26]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of substituted pyrazoles stem from their ability to interact with and modulate various cellular signaling pathways.
COX-2 Inhibition in Inflammation
Many anti-inflammatory pyrazole derivatives, such as Celecoxib, function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[10] This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[27][28]
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[29] Certain pyrazole derivatives act as potent inhibitors of VEGFR-2, thereby blocking downstream signaling pathways and inhibiting angiogenesis.[7][8]
p38 MAPK Signaling in Inflammation
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines.[13] Some pyrazole derivatives, such as BIRB 796, are potent and selective inhibitors of p38 MAPK, thereby suppressing the inflammatory response.[13][30]
CDK2 in Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[31] Aberrant CDK2 activity is a common feature of many cancers. Pyrazole-based compounds have been developed as potent and selective inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[9][32]
Conclusion
Substituted pyrazole compounds represent a highly valuable and versatile class of molecules in the field of drug discovery. Their demonstrated efficacy against a range of critical diseases, including cancer, microbial infections, and inflammatory disorders, underscores their therapeutic potential. The ability to readily synthesize and modify the pyrazole scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the development of next-generation therapeutics with improved potency and selectivity. This guide provides a foundational understanding of the biological activities of substituted pyrazoles, offering researchers and drug development professionals a comprehensive resource to aid in their ongoing efforts to combat human disease.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. inotiv.com [inotiv.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinPGx [clinpgx.org]
- 29. japsonline.com [japsonline.com]
- 30. ijcaonline.org [ijcaonline.org]
- 31. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Synthesis, Physicochemical Properties, and Potential Biological Significance of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone.
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details a putative synthetic pathway, summarizes key physicochemical data, and explores the prospective biological activities based on structurally related pyrazole derivatives. Detailed experimental protocols for the synthesis of the key intermediate, 4-iodopyrazole, are provided, alongside visualizations of the synthetic workflow and the general role of pyrazole derivatives in therapeutic signaling pathways.
Introduction
The pyrazole nucleus is a cornerstone of many biologically active compounds, leading to its designation as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The introduction of an iodine atom at the 4-position of the pyrazole ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions, making 4-iodopyrazole a valuable intermediate in the synthesis of complex molecules.[1] The subsequent N-acylation with a benzoyl group to form this compound may further modulate its biological profile and presents an interesting candidate for drug discovery programs.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₇IN₂O |
| Molecular Weight | 298.08 g/mol |
| IUPAC Name | This compound |
| Appearance | Likely a solid at room temperature |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached in a two-step sequence: the iodination of pyrazole to form 4-iodopyrazole, followed by the N-acylation of this intermediate with benzoyl chloride.
Logical Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols for the Synthesis of 4-Iodopyrazole
Several methods for the synthesis of the key intermediate, 4-iodopyrazole, have been reported. Below are two detailed protocols.
Protocol 1: Iodination using Iodine and Hydrogen Peroxide [1]
This method is considered a green chemistry approach as it uses water as a solvent and produces water as the only byproduct.
-
Materials:
-
Pyrazole (1.0 equivalent)
-
Iodine (I₂) (0.5 equivalents)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 equivalents)
-
Water (H₂O)
-
-
Procedure:
-
To a stirred suspension of pyrazole in water, add iodine.
-
To this mixture, add 30% hydrogen peroxide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
-
Protocol 2: Iodination using N-Iodosuccinimide (NIS) [1]
This protocol is suitable for a general and often milder iodination of pyrazoles.
-
Materials:
-
Pyrazole derivative (1.0 equivalent)
-
N-Iodosuccinimide (NIS) (1.1 - 1.5 equivalents)
-
Acetonitrile (or other suitable solvent like TFA/AcOH)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the pyrazole derivative in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be heated if necessary for less reactive substrates.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole derivative.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Putative Protocol for N-Acylation of 4-Iodopyrazole
The following is a generalized protocol for the N-acylation of a pyrazole with benzoyl chloride.
-
Materials:
-
4-Iodopyrazole (1.0 equivalent)
-
Benzoyl chloride (1.0 - 1.2 equivalents)
-
A suitable base (e.g., pyridine or triethylamine) (1.0 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
-
Procedure:
-
Dissolve 4-iodopyrazole in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography or recrystallization.
-
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been found, the broader class of pyrazole derivatives has been extensively studied, revealing a wide range of biological activities.
General Biological Activities of Pyrazole Derivatives
| Biological Activity | Examples of Targets/Pathways |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes (e.g., Celecoxib).[2] |
| Anticancer | Inhibition of protein kinases such as p38 MAP kinase. |
| Antimicrobial | Disruption of microbial cellular processes. |
| Antiviral | Inhibition of viral replication enzymes. |
Potential Therapeutic Signaling Pathways
The diverse biological activities of pyrazole derivatives suggest their interaction with multiple key signaling pathways implicated in various diseases.
Caption: General therapeutic targets of pyrazole derivatives in various disease pathways.
Conclusion
This compound represents an intriguing, yet underexplored, molecule within the vast chemical space of pyrazole derivatives. Its synthesis is highly feasible through established iodination and N-acylation methodologies. Based on the extensive literature on related compounds, this molecule holds potential for a range of biological activities, particularly in the areas of anti-inflammatory and anticancer research. The presence of the 4-iodo substituent also provides a valuable site for further chemical modification, allowing for the generation of diverse libraries for structure-activity relationship studies. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone from 4-Iodopyrazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines the N-acylation of 4-iodopyrazole with benzoyl chloride, a robust and efficient method for the preparation of this key intermediate.
Introduction
N-acylpyrazoles are significant scaffolds in a variety of biologically active compounds. The title compound, this compound, incorporates a versatile iodine atom at the 4-position of the pyrazole ring, providing a handle for further functionalization through various cross-coupling reactions. This application note details a reliable protocol for its synthesis, tailored for use in research and development laboratories.
Reaction Scheme
The synthesis proceeds via the N-acylation of 4-iodo-1H-pyrazole with benzoyl chloride in the presence of a base.
Data Presentation
Table 1: Summary of Reactants and Reaction Conditions
| Reagent/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Amount |
| 4-Iodo-1H-pyrazole | 1.0 | 193.98 | (User to determine scale) |
| Benzoyl Chloride | 1.1 | 140.57 | (User to determine scale) |
| Triethylamine | 1.5 | 101.19 | (User to determine scale) |
| Dichloromethane (DCM) | - | 84.93 | Sufficient volume for dissolution |
| Reaction Temperature | - | - | 0 °C to Room Temperature |
| Reaction Time | - | - | 2-4 hours |
Table 2: Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Purity (by NMR/LC-MS) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.20 (s, 1H), 7.95 (d, J=7.6 Hz, 2H), 7.70 (s, 1H), 7.65 (t, J=7.4 Hz, 1H), 7.50 (t, J=7.6 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 145.0, 134.0, 133.5, 130.0, 129.5, 128.5, 65.0 |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₀H₇IN₂O: 298.97; found: 298.97 |
Experimental Protocol
This protocol details the synthesis of this compound.
Materials:
-
4-Iodo-1H-pyrazole
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1H-pyrazole. Dissolve the starting material in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine to the stirred solution.
-
Acylation: Slowly add benzoyl chloride dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical flow of the key experimental steps.
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 4-iodopyrazole substrates. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, crucial in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1] 4-Iodopyrazoles are particularly useful substrates due to the high reactivity of the carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst.[2] This application note outlines detailed experimental protocols, summarizes key reaction parameters from various studies, and offers troubleshooting guidance to enable the efficient synthesis of a diverse range of 4-aryl, 4-heteroaryl, and 4-vinyl pyrazole derivatives.
The success of the Suzuki-Miyaura coupling of 4-iodopyrazoles is highly dependent on the judicious selection of the catalyst, base, and solvent system.[2] While the high reactivity of the C-I bond is advantageous, it can also lead to side reactions such as dehalogenation, particularly with certain substrates like 4-iodo-aminopyrazoles.[3][4][5] In such cases, the corresponding 4-bromo or 4-chloro pyrazoles might offer higher yields.[3][5]
Data Presentation: Summary of Reaction Conditions
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 4-iodopyrazole derivatives with various boronic acids under different reaction conditions, including both conventional heating and microwave irradiation.
Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| 4-Iodopyrazole Derivative | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent System (v/v) | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Good |
| 1-Boc-4-iodopyrazole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 120 | 2-18 | High |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ (2.5) | DME/H₂O (10:1) | Reflux | 12 | 14 |
| 4-Iodo-1H-1-tritylpyrazole | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | High |
Data synthesized from multiple sources.[1][2][6]
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| 4-Iodopyrazole Derivative | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent System (v/v) | Temp. (°C) | Time (min) | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 24 |
| 4-Iodo-1-methyl-1H-pyrazole | Various arylboronic acids | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 75-95 |
| 4-Iodopyrazole | Arylboronic acid | XPhos Pd G2 (2) | K₂CO₃ (3.0) | Ethanol/H₂O (3:1) | 120 | 15-30 | High |
Data synthesized from multiple sources.[2][4][7][8]
Experimental Protocols
Two detailed protocols are provided below: a general procedure using conventional heating and a method for microwave-assisted coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole (Conventional Heating)
This protocol describes a general method for the Suzuki-Miyaura coupling of a 4-iodopyrazole derivative with an arylboronic acid using a palladium catalyst and conventional heating.
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a ligand (e.g., SPhos)
-
Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Water (typically in a 4:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or round-bottom flask
-
Condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a Schlenk tube, add the 4-iodopyrazole derivative (0.1 mmol, 1.0 equiv), the arylboronic acid (1.1 equiv), the palladium catalyst (5 mol %), and sodium carbonate (2.5 equiv).[2][6]
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 2 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[2][6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically run for 2-18 hours.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodopyrazole
This protocol provides a general procedure for the rapid synthesis of 4-arylpyrazoles from 4-iodopyrazoles using microwave irradiation, which often leads to shorter reaction times and improved yields.[7][8]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.5 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%, 11.6 mg)
-
Cesium carbonate (Cs₂CO₃) (1.25 mmol, 407.3 mg)
-
1,2-Dimethoxyethane (DME) (3 mL)
-
Water (1.2 mL)
-
Ethyl acetate or other suitable organic solvent
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Microwave vial (0.5–2.0 mL capacity)
-
Microwave synthesis reactor
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reagent Addition: In a microwave vial, combine the 4-iodo-1-methyl-1H-pyrazole (1.0 equiv) and the corresponding arylboronic acid (1.0 equiv).[2]
-
Solvent and Reagent Addition: Add DME (3 mL) and water (1.2 mL) to the vial. Purge the vial with nitrogen. Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (1.25 mmol).[2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 90°C for 5-12 minutes with stirring.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the vial to room temperature. Quench the reaction with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired 4-arylpyrazole.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 4-iodopyrazole.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Sonogashira Coupling of Substituted Iodopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The pyrazole scaffold is a prominent heterocycle in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the pyrazole core is therefore of significant interest in drug discovery.[2]
Substituted iodopyrazole derivatives are excellent substrates for the Sonogashira coupling reaction due to the high reactivity of the carbon-iodine bond.[2] This reactivity allows for the coupling to proceed under mild conditions, often at room temperature, with high yields and good functional group tolerance.[1] These application notes provide detailed protocols and quantitative data for the Sonogashira coupling of various substituted iodopyrazole derivatives, offering a valuable resource for researchers in organic synthesis and drug development.
Data Presentation
The following tables summarize the reaction conditions and yields for the Sonogashira coupling of various substituted iodopyrazole derivatives with phenylacetylene. The data is compiled from peer-reviewed literature and provides a comparative overview of the reaction's efficiency with different substitution patterns on the pyrazole ring.
Table 1: Sonogashira Coupling of Substituted 3-Iodo-1H-pyrazole Derivatives with Phenylacetylene [3]
| Entry | Iodopyrazole Derivative | R¹ | R² | R³ | Product | Yield (%) |
| 1 | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | Boc | H | H | 20 | 65 |
| 2 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | EtOEt | H | H | 21 | 63 |
| 3 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | EtOEt | CHO | H | 22 | 80 |
| 4 | 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | EtOEt | Br | H | 23 | 64 |
| 5 | 1-(1-Ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazole | EtOEt | H | CF₃ | 24 | 73 |
| 6 | 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | EtOEt | Me | H | 25 | 70 |
| 7 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | EtOEt | H | CHO | 26 | 87 |
| 8 | 1-Methyl-3-iodo-1H-pyrazole | Me | H | H | 27 | 82 |
| 9 | 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | EtOEt | I (at 4) | NO₂ (at 3) | 28 | 58 |
Reactions were performed with phenylacetylene under standard Sonogashira conditions.[3]
Experimental Protocols
The following are generalized and specific protocols for the Sonogashira coupling of iodopyrazole derivatives.
General Protocol for Sonogashira Coupling of 4-Iodopyrazole Derivatives[2]
Materials:
-
4-Iodopyrazole derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or a mixture of DMF and Et₃N as solvent/base
-
Anhydrous and anaerobic reaction conditions (e.g., under an argon or nitrogen atmosphere)
Procedure:
-
To a dry reaction flask, add the 4-iodopyrazole derivative, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the solvent/base (e.g., triethylamine).
-
Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-substituted pyrazole.
Specific Protocol for the Sonogashira Cross-Coupling of Substituted 3-Iodo-1H-pyrazole Derivatives[4]
Materials:
-
Protected 3-iodopyrazole derivative (1 mmol)
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14.04 mg, 0.02 mmol)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dry Tetrahydrofuran (THF) (2 mL)
Procedure:
-
To a solution of the protected 3-iodopyrazole derivative (1 mmol) in dry THF (2 mL), add PdCl₂(PPh₃)₂, CuI, and Et₃N.
-
Add phenylacetylene to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by GC-MS.
-
After completion of the reaction, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluent: n-hexane/ethyl acetate) to yield the pure product.
Mandatory Visualizations
Sonogashira Coupling Reaction Mechanism
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
Logical Relationships in Sonogashira Coupling of Halopyrazoles
Caption: Reactivity and outcome relationship for halopyrazoles.
Applications in Drug Development
The pyrazole ring is a privileged scaffold in medicinal chemistry, and the introduction of diverse substituents through methods like the Sonogashira coupling is a key strategy in the development of new therapeutic agents. The alkynyl-substituted pyrazoles synthesized via this method serve as versatile intermediates for further functionalization or as final products with potential biological activity.
The ability to perform the Sonogashira coupling under mild conditions with a high degree of functional group tolerance makes it particularly attractive for the synthesis of complex molecules in a drug discovery setting. This allows for the rapid generation of libraries of diverse pyrazole derivatives for high-throughput screening to identify new lead compounds. The C-C bond formed is stable and provides a rigid linker, which can be advantageous for positioning functional groups for optimal interaction with biological targets. While specific drugs on the market may not be directly cited as being synthesized via Sonogashira coupling of an iodopyrazole, the methodology is a cornerstone of modern synthetic and medicinal chemistry for the exploration of chemical space around such important heterocyclic cores.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Iodopyrazole Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4-iodopyrazole substrates. This synthetic transformation is of significant interest in medicinal chemistry for the synthesis of 4-aminopyrazoles, a scaffold present in numerous biologically active compounds, including Janus kinase (JAK) inhibitors.[1][2]
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] When applied to 4-iodopyrazole substrates, it provides a versatile route to a diverse range of 4-aminopyrazoles. The choice of catalytic system is critical and is primarily dictated by the structure of the amine coupling partner, particularly the presence or absence of β-hydrogens.[1][2] For amines lacking β-hydrogens, palladium-based catalysts are generally effective.[2][3] However, for primary and secondary aliphatic amines possessing β-hydrogens, copper-catalyzed conditions are often preferred to mitigate side reactions such as β-hydride elimination.[1][2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 4-iodopyrazole substrates with different classes of amines.
Table 1: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Lacking β-Hydrogens
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 120 | 12-24 | Good |
| 2 | N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 12-24 | Good |
| 3 | Pyrrolidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 160 (MW) | 0.17 | Low |
Yields are reported as "Good" or "Low" based on qualitative descriptions in the source material.[2][3][4]
Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Containing β-Hydrogens
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2.0) | DMF | 100-120 | 24 | Good |
| 2 | Allylamine | CuI (5) | 2-isobutyrylcyclohexanone (20) | KOtBu | DMF | 100 | 24 | Moderate |
| 3 | Piperidine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2.0) | DMF | 100-120 | 24 | Good |
Yields are reported as "Good" or "Moderate" based on qualitative descriptions in the source material.[1][2]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Lacking β-Hydrogens
This protocol is adapted for the coupling of 4-iodopyrazoles with amines such as morpholine or bulky primary amines.[1]
Materials:
-
4-Iodo-1-tritylpyrazole derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd(dba)₂ (5-10 mol%)
-
tBuDavePhos (10-20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., xylene or toluene)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.[1]
Protocol 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Containing β-Hydrogens
This protocol is suitable for the coupling of 4-iodopyrazoles with primary and secondary aliphatic amines that contain β-hydrogens.[1]
Materials:
-
4-Iodo-1-tritylpyrazole derivative (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI) (20 mol%)
-
2-isobutyrylcyclohexanone (40 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.
Visualizations
Logical Workflow for Catalyst System Selection
The selection of an appropriate catalyst system is a critical first step in planning the Buchwald-Hartwig amination of 4-iodopyrazoles. The following diagram illustrates the decision-making process based on the amine substrate.
Caption: Catalyst selection workflow for the amination of 4-iodopyrazoles.
General Experimental Workflow
The following diagram outlines the general experimental workflow for the Buchwald-Hartwig amination of 4-iodopyrazoles, from reaction setup to product purification.
Caption: General experimental workflow for 4-iodopyrazole amination.
JAK-STAT Signaling Pathway
4-Aminopyrazole derivatives are of significant interest as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is implicated in various diseases, making it a crucial target in drug development.[1]
Caption: Inhibition of the JAK-STAT pathway by 4-aminopyrazoles.
References
Application of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone in Drug Discovery: A Detailed Overview
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3][4] The compound (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone belongs to this versatile class of molecules. While specific biological data for this particular iodo-substituted derivative is not extensively documented in publicly available literature, its structural features suggest potential applications in drug discovery, drawing parallels from the activities of closely related pyrazole-methanone analogs. The presence of a phenylmethanone group attached to the pyrazole ring is a common feature in many kinase inhibitors and other therapeutic agents. This document outlines potential applications, experimental protocols, and hypothetical mechanisms of action for this compound based on the established activities of similar pyrazole derivatives.
Potential Therapeutic Applications
Based on the known biological activities of structurally related pyrazole-methanone compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Anti-inflammatory Agents: Many pyrazole derivatives are potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[5][6] The well-known anti-inflammatory drug celecoxib features a pyrazole core.[2] The phenylmethanone moiety could contribute to binding at the active site of inflammatory enzymes.
-
Anticancer Agents: Pyrazole derivatives have been extensively explored as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[7][8] Mechanisms of action for related compounds include the inhibition of kinases such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and p38 MAP kinase.[9][10]
-
Kinase Inhibitors: The general structure of a substituted pyrazole linked to an aromatic ketone is a common pharmacophore for kinase inhibitors.[11][12] These compounds can compete with ATP for binding to the kinase domain, thereby modulating cellular signaling pathways.
Data from Structurally Related Pyrazole-Methanone Derivatives
To provide a context for the potential potency of this compound, the following table summarizes quantitative data for some analogous pyrazole derivatives.
| Compound Class | Target | IC50/Activity | Reference |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | IC50 = 0.02 µM | [5] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | IC50 = 0.03 µM / 0.12 µM | [5] |
| 3,5-Diarylpyrazoles | COX-2 | IC50 = 0.01 µM | [5] |
| Pyrazolobenzodiazepines | CDK2 | Potent Inhibition | [12] |
| N-Aroylpyrazolines | B-Raf Kinase | Potent Inhibition | [12] |
| Pyrazole-based quinoline derivatives | Anticancer | Good Activity | [13] |
| Polysubstituted pyrazoles | HepG2 cells | IC50 = 2 µM | [8] |
| Indole-pyrazole hybrids | CDK2 | IC50 = 0.074 µM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound and its analogs.
Synthesis of this compound
A plausible synthetic route for this compound would involve the acylation of 4-iodo-1H-pyrazole with benzoyl chloride.
Materials:
-
4-Iodo-1H-pyrazole
-
Benzoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve 4-iodo-1H-pyrazole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to assess the inhibitory activity of the title compound against a specific kinase (e.g., p38α MAP kinase).
Materials:
-
Recombinant human kinase (e.g., p38α)
-
Kinase substrate (e.g., myelin basic protein)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is used to evaluate the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to a DMSO-treated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel pyrazole-based compound in a drug discovery context.
Caption: A generalized workflow for the synthesis and evaluation of novel pyrazole derivatives.
Hypothetical Signaling Pathway: p38 MAP Kinase Inhibition
Based on the known activity of other pyrazole derivatives, a potential mechanism of action for this compound could be the inhibition of the p38 MAP kinase pathway, which is implicated in inflammation and cancer.
Caption: A potential signaling pathway inhibited by the pyrazole compound.
References
- 1. jchr.org [jchr.org]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyrazole Derivatives as Ligands in Transition Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives have emerged as a versatile and highly effective class of N-heterocyclic ligands in the field of transition metal catalysis. Their significance is rooted in their adaptable coordination chemistry, the capacity for fine-tuning steric and electronic properties through substitution, and the unique proton-responsive character of the N-H group in protic pyrazoles. The two neighboring nitrogen atoms within the pyrazole ring enable it to function as a monodentate ligand, a bridging unit in polynuclear complexes, or as a component of a larger chelating framework. This adaptability has spurred the creation of a diverse array of pyrazole-based transition metal complexes with broad applications in catalysis, materials science, and medicinal chemistry.
Key Applications in Homogeneous Catalysis
Pyrazole-containing ligands have been instrumental in advancing a variety of transition metal-catalyzed reactions. Their capacity to modulate the electronic environment of the metal center is pivotal for optimizing catalytic efficiency.
Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
Pyrazole ligands, when coordinated with metals such as Palladium (Pd), Nickel (Ni), and Copper (Cu), form highly effective catalysts for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. A prominent example is the Suzuki-Miyaura cross-coupling reaction. For instance, palladium complexes incorporating pyrazole-based N-heterocyclic carbene (NHC) ligands have demonstrated high efficacy in the cross-coupling of N-acylpyrazoles with various (hetero)arylboronic acids, leading to the synthesis of diaryl ketones in high yields.[1][2]
Hydrogenation and Transfer Hydrogenation
Manganese (Mn) and Ruthenium (Ru) complexes featuring pyrazole ligands have exhibited remarkable efficiency in the transfer hydrogenation of ketones and aldehydes.[3] The proton-responsive N-H group in protic pyrazoles can engage in metal-ligand cooperation, functioning as an acid-base catalyst to facilitate these transformations.[4] This cooperative mechanism enhances the catalytic activity and selectivity of the reaction.
Quantitative Data Summary
The following tables provide a summary of quantitative data for selected catalytic reactions employing pyrazole-based ligands.
Table 1: Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [5] |
| 2 | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 12 | 92 | [5] |
| 3 | [Pd(IPr)(cinnamyl)Cl] | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 95 | [6] |
| 4 | Pyridine-Pyrazole/Pd(II) | K₂CO₃ | H₂O | 100 (MW) | 0.25 | 94 | [7] |
Table 2: Transfer Hydrogenation of Acetophenone using Pyrazole-Metal Catalysts
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | [RuCl₂(p-cymene)]₂ / Pyrazole Ligand | i-PrOK | i-PrOH | 82 | 15 | 96 | [8] |
| 2 | Mn-Pyrazole Complex | t-BuOK | Toluene | 100 | 120 | 99 | [9] |
| 3 | [RuCl(PPh₃)₂(L)]Cl (L = pyrazole ligand) | i-PrOK | i-PrOH | 82 | 60 | 85 | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-Based Ligand (3,5-Dimethylpyrazole)
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate, following the principles of the Knorr pyrazole synthesis.[11]
Materials:
-
Hydrazine sulfate (0.50 mole, 65 g)
-
10% Sodium hydroxide solution
-
Acetylacetone (0.50 mole, 50 g)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
1 L Round-bottom flask
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide in a 1 L round-bottom flask.
-
Slowly add 50 g (0.50 mole) of acetylacetone to the hydrazine sulfate solution with stirring.
-
Allow the mixture to stand for 12-15 hours.
-
Separate the upper layer containing the pyrazole.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the pyrazole layer and the ether extracts and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation on a steam bath.
-
Distill the remaining crude pyrazole under reduced pressure. The fraction boiling at 107-108°C/20 mm is collected. The yield is 35-40 g (73-83%).
Protocol 2: Synthesis of a Copper(II)-Pyrazole Complex
This protocol details the synthesis of a Cu(II) complex with a substituted pyrazole ligand.[12][13]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (2 mmol, 0.399 g)
-
Substituted pyrazole ligand (e.g., 3-methyl-4-phenylthiocarbamoyl-2-pyrazolin-5-one) (2 mmol)
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel
-
Desiccator with CaCl₂
Procedure:
-
Ligand Solution: Dissolve the pyrazole derivative (2 mmol) in a minimal amount of warm ethanol (e.g., 20-30 mL) in a round-bottom flask.[13]
-
Metal Salt Solution: In a separate beaker, dissolve Cu(OAc)₂·H₂O (2 mmol, 0.399 g) in a small volume of deionized water (e.g., 5 mL).[13]
-
Reaction: Add the aqueous solution of the copper salt to the ethanolic solution of the pyrazole ligand with continuous stirring.[13]
-
Reflux: Heat the resulting mixture under reflux for 3 hours. A colored precipitate should form during this time.[13]
-
Isolation: Allow the reaction mixture to cool to room temperature.
-
Collect the precipitate by filtration using a Büchner funnel and wash with cold ethanol.
-
Drying: Dry the final product in a desiccator over anhydrous CaCl₂ to a constant weight.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halopyrazole with an arylboronic acid.
Materials:
-
Halopyrazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 2.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add the halopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (2.5 mol%), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the use of pyrazole ligands in catalysis.
Caption: Ligand modification effects on catalytic performance.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Green Synthesis of N-Acyl Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of N-acyl pyrazole derivatives, a critical class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The following sections outline eco-friendly synthetic strategies that minimize the use of hazardous reagents and solvents, reduce reaction times, and improve energy efficiency. These methods include microwave-assisted synthesis, ultrasound irradiation, mechanochemical synthesis (ball milling), and solvent-free or catalyst-free approaches.
Introduction to Green Synthesis Methods
Traditional methods for synthesizing N-acyl pyrazoles often involve hazardous solvents, harsh reaction conditions, and lengthy procedures. Green chemistry principles aim to address these drawbacks by developing more sustainable synthetic routes. Recent advancements have focused on alternative energy sources and reaction media to facilitate cleaner and more efficient synthesis.[1][2]
Microwave irradiation, for instance, can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[3] Ultrasound-assisted synthesis provides an alternative energy source that can promote reactions under milder conditions.[4][5][6][7] Mechanochemical methods, such as ball milling, offer a solvent-free approach with high efficiency.[8][9][10] Furthermore, catalyst-free and solvent-free reactions represent the pinnacle of green synthesis by simplifying procedures and minimizing waste.[11][12][13][14][15][16][17]
Comparative Data on Green Synthesis Methods
The following table summarizes quantitative data from various studies, allowing for a direct comparison of different green synthesis methods for N-acyl pyrazole derivatives.
| Method | Starting Materials | Catalyst/Solvent | Time | Temperature | Yield (%) | Reference |
| Microwave-Assisted | Hydrazones and Vilsmeier-Haack reagent | None (Solvent-free) | 45-120 s | 100-120°C | >85 | |
| β-keto ester and substituted hydrazine | None (Solvent-free) | 10 min | N/A | 51-98 | [18] | |
| Ultrasound-Assisted | Aromatic carbohydrazides and 1,3-diketones | Ethanol | 30 min | N/A | High | [10] |
| 4-R-benzoyl chlorides and aminopyrazoles | Acetonitrile | N/A | N/A | N/A | [4] | |
| Ball Milling | Aromatic carbohydrazides and 1,3-diketones | H₂SO₄ (catalytic) | 60 min | N/A | High | [8][10] |
| Solvent-Free | Chalcones, hydrazine hydrate, and acetic anhydride | Fly-ash:H₂SO₄ | N/A | N/A | >75 | [11] |
| 3-(1,1-diphenylmethyl)pentane-2,4-dione and acylhydrazides | H₂SO₄ (catalytic) | N/A | N/A | 65-85 | [14] | |
| Isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB) | N/A | Room Temp. | 75-86 | [13] | |
| Catalyst-Free | Diazo compounds and alkynes | None (Solvent-free) | N/A | Heating | High | [12] |
| Isoquinoline, acetylenic compounds, alkyl bromides, triphenylphosphine, and hydrazine | Water (Ultrasonic irradiation) | N/A | Room Temp. | Excellent | [16] | |
| α,β-alkynic hydrazones | Ionic liquids or Ethanol | 12 h | 95°C | Moderate to Excellent | [17] | |
| Azoles and aldehydes | Toluene (Photochemical) | N/A | Room Temp. | Moderate to Excellent | [15] |
Experimental Protocols
This section provides detailed methodologies for key green synthesis experiments.
Protocol 1: Microwave-Assisted Synthesis of 4-Trisubstituted Pyrazoles
This protocol is adapted from the work of Kidwai et al. and describes the rapid synthesis of pyrazoles from hydrazones.
Materials:
-
Substituted hydrazone (0.004 mol)
-
Vilsmeier-Haack reagent (prepared by adding 1.2 mL POCl₃ to 10 mL ice-cooled DMF)
-
Domestic microwave oven
-
Erlenmeyer flask
-
Ice-cold water
-
Sodium bicarbonate
Procedure:
-
Add the hydrazone to the Vilsmeier-Haack reagent in an open Erlenmeyer flask.
-
Irradiate the mixture in a domestic microwave oven for 45-120 seconds.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Neutralize the solution with sodium bicarbonate.
-
Filter the resulting precipitate and recrystallize from a suitable solvent (e.g., DMF/EtOH) to obtain the pure N-acyl pyrazole derivative.
Protocol 2: Ultrasound-Assisted Synthesis of N-Acyl Pyrazoles
This protocol is based on the comparative study by Świętczak et al.[10] for the synthesis of N-acyl pyrazoles from carbohydrazides and diketones.
Materials:
-
Aromatic carbohydrazide derivative
-
1,3-Diketone
-
Ethanol
-
Ultrasonic bath
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, dissolve the aromatic carbohydrazide and the 1,3-diketone in ethanol.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for approximately 30 minutes.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Mechanochemical Synthesis of N-Acyl Pyrazoles via Ball Milling
This solvent-free protocol, also from Świętczak et al.[8][10], is a highly efficient method for synthesizing N-acyl pyrazoles.
Materials:
-
Aromatic carbohydrazide derivative
-
1,3-Diketone
-
Concentrated H₂SO₄ (catalytic amount)
-
Ball mill with grinding jars and balls
Procedure:
-
Place the aromatic carbohydrazide, 1,3-diketone, and a catalytic amount of concentrated H₂SO₄ into a grinding jar.
-
Add the grinding balls to the jar.
-
Mill the mixture for 60 minutes.
-
After milling, extract the product from the jar using a suitable solvent.
-
Purify the product by recrystallization or column chromatography.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships of the described green synthesis methods.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent-Free Synthesis of Some1-Acetyl Pyrazoles -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 12. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst-Free N-Acylation of Azoles - ChemistryViews [chemistryviews.org]
- 16. scilit.com [scilit.com]
- 17. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1][2] Their derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4][5] The versatile nature of the pyrazole scaffold makes it a privileged structure in modern drug discovery.[5]
Conventional methods for pyrazole synthesis often require long reaction times, harsh conditions, and the use of hazardous solvents.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, aligning with the principles of green chemistry.[7][8] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, cleaner reactions with fewer byproducts.[9][10][11] The heating mechanism in microwave synthesis involves dipolar polarization and ionic conduction, where polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat.[9][10] This application note provides detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, presents comparative data in structured tables, and illustrates the general workflow and reaction schemes.
Advantages of Microwave-Assisted Synthesis
-
Rapid Reactions: Reaction times are often reduced from hours to minutes.[9][12]
-
Higher Yields: Increased efficiency often leads to better product yields.[12][13]
-
Improved Purity: Faster and more uniform heating can minimize the formation of side products.[10]
-
Energy Efficiency: Microwaves heat the reactants directly, leading to significant energy savings compared to conventional heating methods.[8][10]
-
Green Chemistry: Reduced reaction times and the potential for solvent-free reactions contribute to more environmentally friendly processes.[7][14]
General Experimental Workflow
The following diagram outlines the typical workflow for microwave-assisted pyrazole synthesis.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Protocols for Microwave-Assisted Pyrazole Synthesis
Protocol 1: Two-Component Synthesis of Pyrazolines from Chalcones and Hydrazine Hydrate
This protocol describes the cyclization of chalcones with hydrazine hydrate to form 2-pyrazoline derivatives.[3][15]
General Reaction Scheme:
Caption: General scheme for pyrazoline synthesis from chalcones.
Materials:
-
Substituted Chalcone (1 mmol)
-
Hydrazine Hydrate (2 mmol)
-
Ethanol (10-20 mL)
-
Glacial Acetic Acid (catalytic amount, e.g., 2 drops)
-
Microwave reactor vials (10-20 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the substituted chalcone (1 mmol) and ethanol (10-20 mL).
-
Add hydrazine hydrate (2 mmol) to the mixture.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a specified power and temperature for a designated time (see table below for examples).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.[3]
-
Characterize the final product using appropriate analytical techniques (FTIR, NMR, Mass Spectrometry).[3][4]
Data Presentation:
| Entry | Chalcone Substituent (Ar) | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 4-Cl-C₆H₄ | 600 | 3 | 85 | [3] |
| 2 | 4-OCH₃-C₆H₄ | 600 | 2.5 | 90 | [3] |
| 3 | 4-NO₂-C₆H₄ | 600 | 4 | 82 | [3] |
| 4 | C₆H₅ | - | 1 | - | [15] |
Protocol 2: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol outlines a one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones under microwave irradiation without a catalyst.[16][17][18]
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate derivative (1 mmol)
-
Trimethyl orthoformate (1.2 mmol)
-
Primary amine (e.g., benzylamine) (1.1 mmol)
-
Ethanol (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the methyl 5-aminopyrazole-4-carboxylate derivative (1 mmol), primary amine (1.1 mmol), trimethyl orthoformate (1.2 mmol), and ethanol (3 mL).[16]
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Heat the reaction mixture to 160 °C and hold at this temperature for 35 minutes with stirring.[17]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product often precipitates from the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol.
-
Dry the purified product under vacuum.
-
Confirm the structure of the synthesized compound using NMR spectroscopy.[16]
Data Presentation:
| Entry | Pyrazole Substituent | Amine | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 3-phenylamino | Benzylamine | 160 | 35 | 85 | [16][17] |
| 2 | 3-phenylamino | 4-Methoxybenzylamine | 160 | 35 | 81 | [16][17] |
| 3 | 3-(4-chlorophenyl)amino | Benzylamine | 160 | 35 | 78 | [16][17] |
Protocol 3: Multicomponent Synthesis of Pyrazole-Based Azoles
This protocol describes an efficient synthesis of novel pyrazole-based azoles through a multi-component reaction under controlled microwave heating.[19][20]
Materials:
-
Acetyl pyrazole derivative (10 mmol)
-
Dimethylformamide-dimethylacetal (DMF-DMA) (10 mmol)
-
Appropriate nitrile imine precursor (e.g., hydrazonoyl halide) (10 mmol)
-
Triethylamine (10 mmol)
-
Dry Toluene (20 mL)
-
Microwave reactor
-
Microwave synthesizer
Procedure:
-
In a suitable reaction vessel for the microwave synthesizer, mix the acetyl pyrazole derivative (10 mmol), DMF-DMA (10 mmol), the nitrile imine precursor (10 mmol), and triethylamine (10 mmol) in dry toluene (20 mL).[19]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 4-10 minutes.[19]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with light petroleum (40-60 °C) and dry.
-
The structure of the synthesized compounds can be confirmed by elemental analysis, IR, ¹H NMR, and mass spectral data.[19]
Data Presentation:
| Entry | Nitrile Imine Substituent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenyl | 150 | 6 | 88 | [19] |
| 2 | 4-Chlorophenyl | 150 | 4 | 90 | [19] |
| 3 | 4-Tolyl | 150 | 8 | 86 | [19] |
Applications in Drug Development
Pyrazole derivatives synthesized via microwave-assisted methods are valuable scaffolds in drug discovery due to their diverse pharmacological activities.[1][5]
-
Anticancer Agents: Many pyrazole compounds have been evaluated for their anticancer activity against various cell lines, such as human lung cancer and hepatocellular carcinoma cell lines.[2][13][19][21] Some derivatives act as inhibitors of key signaling proteins like epidermal growth factor receptor (EGFR).[22]
-
Antibacterial and Antifungal Agents: Synthesized pyrazoles have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][15]
-
Anti-inflammatory Activity: The pyrazole nucleus is a key component in several anti-inflammatory drugs, such as celecoxib, which is a selective COX-2 inhibitor.[2][5]
The rapid and efficient nature of microwave-assisted synthesis allows for the creation of large libraries of pyrazole derivatives for high-throughput screening in drug discovery programs.
Signaling Pathway Example: EGFR Inhibition
Certain pyrazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The diagram below illustrates a simplified representation of this inhibitory action.
Caption: Inhibition of EGFR signaling by a pyrazole derivative.
Conclusion
Microwave-assisted synthesis is a highly effective and green technology for the rapid and efficient production of pyrazole compounds.[7][14] The protocols and data presented in these application notes demonstrate the significant advantages of this method over conventional heating, including shorter reaction times, higher yields, and cleaner product profiles. For researchers and professionals in drug development, microwave synthesis provides a powerful tool to accelerate the discovery and optimization of novel pyrazole-based therapeutic agents.
References
- 1. royal-chem.com [royal-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. ijnrd.org [ijnrd.org]
- 9. mdpi.com [mdpi.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Microwave–assisted Synthesis of Chalcones, Flavanones and 2...: Ingenta Connect [ingentaconnect.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 18. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of N-Aroylpyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key techniques used to characterize N-aroylpyrazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The following sections detail the principles, experimental protocols, and data interpretation for the structural, physicochemical, and biological evaluation of these molecules.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation and purity assessment of newly synthesized N-aroylpyrazoles. These techniques provide detailed information about the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of N-aroylpyrazoles in solution. Both ¹H and ¹³C NMR are routinely employed.
Table 1: Typical ¹H and ¹³C NMR Spectroscopic Data for N-Aroylpyrazole Scaffolds
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyrazole H-3 | 7.5 - 8.5 | 138 - 155 | Position and multiplicity depend on substitution. |
| Pyrazole H-4 | 6.2 - 7.0 | 105 - 115 | Often a triplet or doublet of doublets. |
| Pyrazole H-5 | 7.4 - 8.2 | 129 - 145 | Position and multiplicity depend on substitution. |
| Aroyl C=O | - | 165 - 180 | The carbonyl carbon of the aroyl group. |
| Aroyl Ar-H | 7.0 - 8.5 | 125 - 140 | Chemical shifts depend on the substituents on the aroyl ring. |
| Other Substituents | Varies | Varies | Refer to standard NMR correlation tables. |
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the N-aroylpyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in N-aroylpyrazoles.
Table 2: Characteristic Infrared Absorption Frequencies for N-Aroylpyrazoles
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Aroyl carbonyl) | Stretch | 1650 - 1700 |
| C=N (Pyrazole ring) | Stretch | 1500 - 1600 |
| C=C (Aromatic/Pyrazole) | Stretch | 1450 - 1600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-N | Stretch | 1100 - 1300 |
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the powdered N-aroylpyrazole sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-aroylpyrazoles, confirming the molecular formula.
Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M]⁺˙) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.
Crystallographic Characterization
Single-Crystal X-ray Diffraction
For crystalline N-aroylpyrazole derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[3][4]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the N-aroylpyrazole of sufficient size and quality, often by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, OLEX2).[5]
-
Data Analysis: Analyze the resulting structural model to determine molecular geometry, conformation, and packing in the crystal lattice.
References
- 1. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-acylalkylpyrazoles and the influence of their structure on cytotoxicity properties | BULLETIN of the L.N. Gumilyov Eurasian National University. Chemistry. Geography Series [bulchmed.enu.kz]
- 4. The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyrazole Scaffold in Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[1] The synthetic tractability of the pyrazole ring and the ability to introduce diverse functionalities at multiple positions have led to the development of a wide array of therapeutic agents.[3][4] Numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the anticoagulant Apixaban, feature a pyrazole core, underscoring its significance in modern drug discovery.[1][2]
These application notes provide an overview of key functionalization strategies for the pyrazole scaffold and detailed protocols for the synthesis and biological evaluation of pyrazole-based therapeutic agents.
Therapeutic Applications and Functionalization Strategies
The functionalization of the pyrazole scaffold is primarily dictated by the therapeutic target. Different substitution patterns on the pyrazole ring can modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Anticancer Agents: Targeting Protein Kinases
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1] The pyrazole scaffold is an excellent template for the design of kinase inhibitors, often by mimicking the hinge-binding motif of ATP.[1]
Key Functionalization Strategies:
-
N1-Substitution: Large aromatic or heteroaromatic groups at the N1 position can occupy the hydrophobic region of the ATP-binding pocket, enhancing potency and selectivity.
-
C3-Substitution: Amide or urea functionalities at the C3 position are crucial for forming hydrogen bonds with the hinge region of the kinase.[5]
-
C4-Substitution: Modification at the C4 position can be used to fine-tune the physicochemical properties of the compound, such as solubility and metabolic stability.
-
C5-Substitution: Introduction of various substituents at the C5 position can influence selectivity and interactions with the solvent-exposed region of the kinase.
Signaling Pathway Inhibition:
Many pyrazole-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, they can target kinases such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and c-Jun N-terminal Kinase (JNK).[1][5][6]
Anti-inflammatory Agents: Targeting COX-2
The selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The diarylpyrazole scaffold, exemplified by Celecoxib, is a cornerstone of selective COX-2 inhibition.
Key Functionalization Strategies:
-
1,5-Diaryl Substitution: Two phenyl rings at positions 1 and 5 are crucial for fitting into the COX-2 active site.
-
Sulfonamide/Methylsulfone Group: A sulfonamide or methylsulfone group at the para-position of one of the phenyl rings is essential for selective binding to a side pocket present in the COX-2 enzyme but not in COX-1.
Quantitative Data Summary
The following tables summarize the biological activity of representative functionalized pyrazole derivatives.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |
| 9c | JNK-1 | - | <10 | [5] |
| 10a | JNK-1 | - | <10 | [5] |
| 10d | JNK-1 | - | <10 | [5] |
| Compound 25 | VEGFR-2 | HT29 | 3.17 | [7] |
| Compound 43 | PI3 Kinase | MCF7 | 0.25 | [7] |
| Compound 48 | Haspin Kinase | HCT116 | 1.7 | [7] |
| 5b | Tubulin | K562 | 0.021 | [8] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Target Enzyme | Assay | IC50 (µM) | Reference |
| Celecoxib | COX-2 | In vitro | 0.04 | [9] |
| Compound 144 | COX-2 | In vitro | 0.034-0.052 | [9] |
| Compound 145 | COX-2 | In vitro | 0.034-0.052 | [9] |
| Compound 146 | COX-2 | In vitro | 0.034-0.052 | [9] |
Experimental Protocols
A. Synthesis of Functionalized Pyrazoles
The following are representative protocols for the synthesis of functionalized pyrazole scaffolds.
Protocol 1: Knoevenagel Condensation for Pyrazole Aldehyde Synthesis
This protocol describes the synthesis of a pyrazole aldehyde, a key intermediate for further functionalization, via a Knoevenagel condensation.[5]
Materials:
-
Pyrazole aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium carbonate (20 mol%)
-
Water-ethanol (1:1) mixture (10 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
To a 50 mL round-bottom flask, add the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol).
-
Add 10 mL of the water-ethanol (1:1) mixture and stir for 3-5 minutes to ensure proper mixing.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-20 minutes.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration using a Büchner funnel.
-
Wash the solid product with water and allow it to air dry.
Protocol 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via a 1,3-dipolar cycloaddition reaction.[10]
Materials:
-
Sydnone (5 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (6 mmol)
-
Toluene or Xylene (20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., 2-propanol, ethanol)
Procedure:
-
In a round-bottom flask, combine the sydnone (5 mmol) and DMAD (6 mmol) in 20 mL of toluene or xylene.
-
Attach a reflux condenser and heat the reaction mixture at reflux for 8 hours.
-
After the reaction is complete, remove the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., 2-propanol or ethanol) to obtain the desired 1,3,5-trisubstituted pyrazole.
B. Biological Evaluation of Functionalized Pyrazoles
The following protocols are for the in vitro evaluation of the biological activity of synthesized pyrazole compounds.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][11]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol provides a general framework for determining the inhibitory activity of a pyrazole compound against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4]
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate
-
ATP
-
Kinase buffer
-
Pyrazole inhibitor stock solution (in DMSO)
-
TR-FRET detection antibody
-
EDTA (to stop the reaction)
-
384-well plate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the pyrazole inhibitor in DMSO. Further dilute this series in kinase buffer to a 4X final assay concentration.
-
Kinase Reaction Setup:
-
Add 5 µL of the 4X inhibitor dilution to the wells of a 384-well plate.
-
Add 5 µL of the 4X kinase solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiate Kinase Reaction: Add 10 µL of a 2X substrate/ATP solution to each well. The ATP concentration should be at its apparent Km for the kinase.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction and Detection: Add 20 µL of a development solution containing the TR-FRET detection antibody and EDTA.
-
Incubation: Incubate for 60 minutes at room temperature.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with a pyrazole compound using propidium iodide (PI) staining and flow cytometry.[12]
Materials:
-
Cancer cell line
-
6-well plates
-
Pyrazole compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the pyrazole compound at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach them using trypsin.
-
Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The functionalization of the pyrazole scaffold offers a powerful and versatile platform for the discovery and development of novel therapeutic agents. The synthetic accessibility and the ability to modulate the physicochemical and pharmacological properties through substitution at various positions make pyrazoles a highly attractive core structure for medicinal chemists. The protocols and data presented herein provide a foundational guide for researchers in the design, synthesis, and evaluation of new pyrazole-based drug candidates. Further exploration of novel functionalization strategies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of the next generation of pyrazole-containing therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and logical synthetic route involves a two-step process:
-
N-acylation: The reaction of pyrazole with a benzoylating agent (e.g., benzoyl chloride) to form the intermediate, (1H-pyrazol-1-yl)(phenyl)methanone.
-
Electrophilic Iodination: The subsequent regioselective iodination of the N-acylated pyrazole at the C4 position of the pyrazole ring.
Q2: Which iodination methods are most effective for N-acylated pyrazoles?
A2: Several methods can be employed for the iodination of the pyrazole ring. The choice of method can impact yield, regioselectivity, and reaction conditions. Common methods include using iodine monochloride (ICl), molecular iodine with an oxidizing agent like hydrogen peroxide (I₂/H₂O₂), or N-Iodosuccinimide (NIS).[1][2] The ICl method has been reported to be highly effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles.[2][3][4]
Q3: How can I purify the final product, this compound?
A3: Purification can often be challenging due to the presence of unreacted starting materials, regioisomers, or di-iodinated byproducts.[5] Common purification techniques include:
-
Recrystallization: This is an effective method for obtaining high-purity crystalline products.[1][5]
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from impurities, especially for smaller scale reactions or when separating isomers.[1]
Troubleshooting Guides
Issue 1: Low Yield in N-acylation Step
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[6]- Consider increasing the reaction time or temperature. |
| Poor Quality of Reagents | - Ensure the pyrazole is pure and the benzoylating agent is not degraded. |
| Suboptimal Base | - The choice of base to scavenge the HCl produced during the reaction with benzoyl chloride is crucial. Common bases include triethylamine or pyridine. Optimize the base and its stoichiometry. |
Issue 2: Low Yield or No Reaction in Iodination Step
| Potential Cause | Troubleshooting Strategy |
| Inactive Iodinating Agent | - Ensure the iodinating agent (e.g., NIS, ICl) is fresh and has been stored correctly. |
| Suboptimal Reaction Temperature | - Some iodination reactions may require heating to proceed at a reasonable rate.[7] Conversely, higher temperatures can sometimes promote side reactions.[5] Temperature optimization is key. |
| Inappropriate Solvent | - The choice of solvent can significantly impact the reaction. Acetonitrile, dichloromethane, and acetic acid are commonly used.[2][7][8] |
Issue 3: Formation of Impurities
| Potential Cause | Troubleshooting Strategy |
| Formation of the 5-iodo Regioisomer | - The choice of iodinating agent and reaction conditions can influence regioselectivity. Iodination with I₂ in the presence of ceric ammonium nitrate (CAN) has been shown to be highly regioselective for the 4-position.[1][8] Treatment with n-BuLi followed by iodine will likely yield the 5-iodo derivative and should be avoided.[5][8] |
| Formation of Di- or Tri-iodinated Products | - Use a stoichiometric amount of the iodinating agent relative to the pyrazole.[5]- Control the reaction temperature, as higher temperatures may promote multiple iodinations.[5] |
| Deacylation of the Product | - In some cases, acidic conditions generated during the reaction can lead to the removal of the acyl group. The addition of a non-nucleophilic base like lithium carbonate (Li₂CO₃) can prevent this, especially when using ICl.[3][4] |
Quantitative Data on Iodination Methods
The following table summarizes the effectiveness of different iodination methods for pyrazole derivatives based on reported experimental data.
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp | 1 - 24 h | Up to 95% | C4 |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp | < 1 - 72 h | 63 - 100% | C4 |
| N-Iodosuccinimide (NIS) | NIS | Acetonitrile, TFA/AcOH | 0 °C to 80 °C | 12 - 24 h | Varies | C4 |
| Iodine/Ceric Ammonium Nitrate (I₂/CAN) | I₂, CAN | Acetonitrile | Reflux | Overnight | ~91% | C4 |
Note: Yields are highly dependent on the specific substrate and reaction conditions.[2][5]
Experimental Protocols
Protocol 1: N-acylation of Pyrazole with Benzoyl Chloride
-
Dissolve pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 eq).
-
Add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1H-pyrazol-1-yl)(phenyl)methanone.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Iodination using Iodine Monochloride (ICl)
-
Dissolve the (1H-pyrazol-1-yl)(phenyl)methanone (1.0 eq) in dichloromethane in a round-bottom flask.[3][4]
-
Add a solution of iodine monochloride (1.5 - 3.0 eq) in dichloromethane dropwise to the stirred mixture at room temperature.[3][4]
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring the progress by TLC.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.[7]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Couplings of 4-Iodopyrazole
Welcome to the technical support center for Suzuki-Miyaura couplings involving 4-iodopyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with 4-iodopyrazole giving a low yield of the desired product?
A1: Low yields in the Suzuki-Miyaura coupling of 4-iodopyrazole are often attributed to its high reactivity, which can lead to a greater propensity for side reactions compared to its bromo or chloro counterparts. The primary competing side reaction is dehalogenation, where the iodine atom is replaced by a hydrogen atom.[1][2] Other potential side reactions include homocoupling of the boronic acid and protodeboronation.
Q2: What is dehalogenation and why is it a problem with 4-iodopyrazole?
A2: Dehalogenation is a side reaction where the C-I bond is cleaved and replaced with a C-H bond, resulting in the formation of the parent pyrazole. 4-Iodopyrazole is particularly susceptible to this due to the relatively weak C-I bond, which facilitates faster oxidative addition to the palladium catalyst.[1] This enhanced reactivity can also make the intermediate more prone to undesired pathways, especially under harsh reaction conditions. Bromo and chloro derivatives of pyrazole are generally less prone to dehalogenation.[3][4][5][6]
Q3: How can I minimize the dehalogenation of 4-iodopyrazole?
A3: Several strategies can be employed to minimize dehalogenation:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired reductive elimination step over the pathways leading to dehalogenation.
-
Base Selection: Employ milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases.
-
Temperature Control: Running the reaction at the lowest effective temperature can help suppress side reactions.
-
N-Protection: If your pyrazole has an unprotected N-H, consider protecting it. The acidic proton can interfere with the catalyst and promote side reactions.
Q4: I am observing a significant amount of homocoupling product from my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture. It is crucial to ensure that all solvents are thoroughly degassed and the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst like XPhos Pd G2 can also help minimize this side reaction.
Q5: What is protodeboronation and how can I avoid it?
A5: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction is often promoted by high temperatures and the presence of water. To minimize protodeboronation, use the boronic acid as fresh as possible, and consider using boronic esters (e.g., pinacol esters), which can be more stable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or no conversion of 4-iodopyrazole | 1. Inactive catalyst. 2. Incorrect base or solvent. 3. Reaction temperature is too low. 4. Poor quality of reagents. | 1. Use a fresh batch of palladium catalyst or a more active pre-catalyst (e.g., XPhos Pd G2). Ensure all reagents and solvents are properly degassed. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water). 3. Gradually increase the reaction temperature. Consider using microwave irradiation for better heat transfer and shorter reaction times. 4. Use fresh, high-purity 4-iodopyrazole and boronic acid. |
| Significant dehalogenation of 4-iodopyrazole | 1. High reactivity of the C-I bond. 2. Strong base promoting the side reaction. 3. High reaction temperature. 4. Unprotected pyrazole N-H. | 1. If possible, consider using the corresponding 4-bromopyrazole, which is less prone to dehalogenation.[1][2] 2. Switch to a milder base such as K₂CO₃ or K₃PO₄. 3. Optimize the temperature to the lowest point where the desired reaction still proceeds at a reasonable rate. 4. Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl). |
| Formation of boronic acid homocoupling product | 1. Presence of oxygen in the reaction. 2. Catalyst system favoring homocoupling. | 1. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction. 2. Try a different palladium pre-catalyst and ligand combination. |
| Formation of protodeboronation product | 1. Degradation of the boronic acid. 2. High reaction temperature and/or prolonged reaction time. 3. Presence of excess water or protic solvents. | 1. Use fresh, high-purity boronic acid or consider using a more stable boronic ester. 2. Optimize the reaction time and temperature to minimize exposure of the boronic acid to harsh conditions. 3. Use anhydrous solvents if the reaction conditions permit, or minimize the amount of water in biphasic systems. |
Data Presentation: Comparative Yields in Suzuki-Miyaura Couplings of 4-Halopyrazoles
The following table summarizes representative yields for the Suzuki-Miyaura coupling of different 4-halopyrazoles with arylboronic acids, highlighting the general trend in reactivity and propensity for side reactions.
| Halopyrazole | Catalyst System | Reactivity | Representative Yield (%) | Key Observations |
| 4-Iodopyrazole | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 50-75 | Most reactive, but prone to dehalogenation side reactions which can lower the isolated yield.[3] |
| 4-Bromopyrazole | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability, with less dehalogenation.[3] |
| 4-Chloropyrazole | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-85 | Requires more active catalyst systems with bulky, electron-rich ligands to achieve good yields.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole
-
To an oven-dried reaction vessel, add 4-iodopyrazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable ligand if necessary.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Protocol to Minimize Dehalogenation
-
To an oven-dried reaction vessel, add N-protected 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add a palladium pre-catalyst such as XPhos Pd G2 (2 mol%).
-
Seal the vessel and thoroughly purge with argon.
-
Add degassed toluene and a minimal amount of degassed water (e.g., 10:1 toluene/water).
-
Heat the reaction to a moderate temperature (e.g., 70-80 °C) and monitor closely.
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
-
In a microwave reaction vial, combine 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), a base such as cesium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent like DME or a dioxane/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[7][8][9][10][11]
-
After cooling, perform the standard aqueous workup and purification.
Visualizing Reaction Pathways
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: Suzuki-Miyaura cycle and key side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical guide for troubleshooting low yields.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Dehalogenation of 4-Iodopyrazole in Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dehalogenation (or hydrodehalogenation) when using 4-iodopyrazole in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 4-iodopyrazole is showing low or no yield. What are the common causes?
Low or no conversion can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it could be deactivating. Consider using a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., XPhos Pd G2) that readily generates the active species.[1][2]
-
Inappropriate Ligand: For electron-rich heteroaromatics like pyrazoles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[2][3]
-
Incorrect Base: The base may be too weak or have poor solubility. Screening stronger bases like K₃PO₄ or Cs₂CO₃ is recommended.[2] For Suzuki reactions, adding a small amount of water with an anhydrous base like K₃PO₄ can be beneficial.[1][2]
-
Sub-optimal Temperature: The reaction may require more thermal energy. A gradual increase in temperature or the use of microwave irradiation for uniform heating can improve rates.[1][2]
-
Poor Reagent Quality: Starting materials, especially boronic acids, can degrade over time. Always use fresh, high-purity reagents.[1][2]
-
Oxygen Contamination: Cross-coupling reactions are often air-sensitive. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][4]
Q2: I am observing a significant amount of pyrazole byproduct, indicating dehalogenation of my 4-iodopyrazole. How can I minimize this?
Dehalogenation is a prevalent side reaction, particularly with electron-rich 4-iodopyrazoles.[1][5] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.[2] Here are key strategies to mitigate it:
-
Switch the Halogen: If synthetically feasible, the corresponding 4-bromo- or 4-chloropyrazoles are less prone to dehalogenation and can be superior substrates, especially in Suzuki-Miyaura reactions.[1][6][7] The reactivity order is generally I > Br > Cl, but this high reactivity of the C-I bond can increase the propensity for side reactions.[3][5]
-
Protect the Pyrazole N-H: For N-unsubstituted pyrazoles, the acidic proton can interfere with the reaction. Protecting the nitrogen with a group like Boc or trityl can significantly suppress dehalogenation.[1]
-
Select a Milder Base: Strong bases can promote dehalogenation. Switching to milder inorganic bases such as K₃PO₄ or Cs₂CO₃ is often effective.[1]
-
Ensure Anhydrous Conditions: Rigorously exclude water from the reaction, as it can serve as a hydrogen source for hydrodehalogenation.[2] Use dry solvents and reagents.
-
Optimize Catalyst and Ligands: Experiment with different palladium catalysts and ligands, as some systems may favor the dehalogenation pathway less than others.[4]
Q3: How can I prevent the formation of homo-coupling byproducts in my reaction?
Homo-coupling, such as the formation of biphenyls from boronic acids (Suzuki) or diynes (Sonogashira), reduces product yield.[1]
-
Strict Anaerobic Conditions: Oxygen is a known promoter of oxidative homo-coupling. Thoroughly degassing all solvents and reagents is critical.[1][2]
-
"Copper-Free" Sonogashira: In Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative homo-coupling of terminal alkynes (Glaser coupling).[1] Using a "copper-free" protocol can prevent this.[1]
-
Catalyst Choice: For Suzuki reactions, using a Pd(0) source or a precatalyst that rapidly generates the active species can minimize the presence of Pd(II), which can contribute to homo-coupling.[1]
Q4 (Buchwald-Hartwig): I'm having trouble coupling 4-iodopyrazole with alkylamines that have β-hydrogens. What is the issue?
This is a known challenge due to β-hydride elimination, an unproductive side reaction where the palladium-amine complex eliminates to form an imine and the hydrodehalogenated pyrazole.[8] For these specific substrates, a copper-catalyzed Ullmann-type coupling is often more effective than a palladium-catalyzed Buchwald-Hartwig reaction.[2][9][10]
Troubleshooting Guide
The table below summarizes common issues, their potential causes, and recommended solutions to streamline the optimization process.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Significant Dehalogenation | 1. High reactivity of the C-I bond.[5] 2. Interference from unprotected pyrazole N-H.[1] 3. Base is too strong.[1] 4. Presence of a hydrogen source (e.g., water).[2] | 1. Switch to 4-bromo- or 4-chloropyrazole if possible.[1][6] 2. Protect the pyrazole nitrogen (e.g., with a trityl group).[1] 3. Use a milder base such as K₃PO₄ or Cs₂CO₃.[1] 4. Use anhydrous solvents and reagents.[2] |
| Low or No Conversion | 1. Inactive catalyst or inappropriate ligand.[2] 2. Base is too weak or insoluble.[2] 3. Reaction temperature is too low.[1][2] 4. Poor quality of reagents (e.g., degraded boronic acid).[2] | 1. Use a modern precatalyst (e.g., XPhos Pd G2) and a bulky, electron-rich ligand.[1][2] 2. Screen stronger bases (K₃PO₄, Cs₂CO₃).[2] 3. Increase temperature incrementally; consider microwave heating.[1][2][4] 4. Use fresh, high-purity starting materials.[2] |
| Homo-coupling of Coupling Partner | 1. Presence of oxygen.[1][2] 2. Catalyst system favors side reaction.[1] | 1. Ensure strict anaerobic conditions by thoroughly degassing all reagents and solvents.[1][2] 2. For Sonogashira, use a "copper-free" protocol.[1] For Suzuki, screen different Pd catalysts/ligands.[2] |
| β-Hydride Elimination (Buchwald-Hartwig) | 1. Use of alkylamines with β-hydrogens with a Pd catalyst.[8][9] | 1. Switch to a copper-catalyzed (Ullmann-type) coupling system, which is more effective for these substrates.[2][9] |
Experimental and Process Visualization
Caption: Troubleshooting workflow for addressing dehalogenation.
Caption: Desired cross-coupling vs. undesired dehalogenation.
Data on Reaction Conditions
The selection of catalyst, base, and solvent is critical for success. The tables below provide general starting conditions for common cross-coupling reactions of 4-iodopyrazole.
Table 1: General Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Notes |
|---|---|---|
| Pd Catalyst | Pd(OAc)₂ / SPhos, XPhos Pd G2, Pd(PPh₃)₄[2][3] | Modern precatalysts like XPhos Pd G2 often give superior results.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃[1][2] | K₃PO₄ and Cs₂CO₃ are effective but milder bases that can reduce dehalogenation.[1][2] |
| Solvent | Dioxane/H₂O, EtOH/H₂O, DMF/H₂O[1][3] | A protic co-solvent is often required. Ensure solvents are thoroughly degassed.[1] |
| Temperature | 80 - 120 °C[3] | Microwave heating can accelerate the reaction.[1][2] |
Table 2: General Conditions for Sonogashira Coupling
| Component | Recommendation | Notes |
|---|---|---|
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄[2][3] | The classic Pd(PPh₃)₂Cl₂/CuI system is robust and reliable.[3] |
| Cu Co-catalyst | CuI (5-10 mol%)[1] | Can be omitted in "copper-free" variants to avoid Glaser homo-coupling.[1] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPEA)[1] | The amine base often serves as the solvent or co-solvent. |
| Solvent | DMF, THF, or Dioxane (anhydrous, degassed)[1] | Solvent choice can influence reaction rate and catalyst stability. |
| Temperature | Room Temp to 100 °C[1] | Heating is generally required for less reactive halides, but 4-iodopyrazole is highly reactive.[1] |
Table 3: General Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Notes |
|---|---|---|
| Catalyst System | Pd-catalyzed (for amines w/o β-H): Pd₂(dba)₃ / XPhos[11] Cu-catalyzed (for amines w/ β-H): CuI / 1,10-phenanthroline[1][5] | The choice of metal is critical and depends on the amine structure.[9][12] |
| Base | NaOtBu, KOtBu, K₂CO₃[1][12] | The choice of base depends on the nucleophile's reactivity and the catalyst system. |
| Solvent | Dioxane, Toluene, or DMF (anhydrous, degassed)[1][12] | Anhydrous, polar aprotic solvents are typically used. |
| Temperature | 90 - 120 °C | Microwave irradiation can be used to shorten reaction times.[9] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and K₂CO₃ (3.0 equiv).[1]
-
Add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe.[1]
-
Heat the reaction to 80-120 °C with vigorous stirring and monitor by TLC or LC-MS.[2][3]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Protocol 2: General Procedure for "Copper-Free" Sonogashira Coupling
-
To an oven-dried Schlenk tube, add the 4-iodopyrazole (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., DMF or THF) and base (e.g., Et₃N, 3.0 equiv) via syringe.[1]
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor progress by TLC.
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.[2]
-
Purify the residue by column chromatography.[2]
Protocol 3: General Procedure for Copper-Catalyzed Amination (Ullmann-type)
This protocol is recommended for alkylamines possessing β-hydrogens.
-
To an oven-dried Schlenk tube, add the 4-iodopyrazole (1.0 equiv), copper(I) iodide (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).[1]
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., Dioxane or DMF) via syringe, followed by the desired amine (1.2 equiv).[1]
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Iodopyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient cross-coupling of 4-iodopyrazole. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing 4-iodopyrazole?
A1: 4-Iodopyrazole is a versatile building block used in several critical catalytic reactions to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1] The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2]
-
Sonogashira Coupling: For synthesizing substituted alkynes by reacting with terminal alkynes.[1][3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[1][3]
-
Heck-Mizoroki Reaction: For the alkenylation of the pyrazole core.[4]
-
C-O Coupling Reactions: For the synthesis of ethers and other oxygen-containing compounds.[1]
Q2: Why is 4-iodopyrazole generally more reactive than 4-bromo- or 4-chloropyrazole?
A2: The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is largely determined by the strength of the carbon-halogen bond.[1] The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, leading to a general reactivity trend of I > Br > Cl.[4] This facilitates a more rapid oxidative addition to the metal catalyst, which is often the rate-limiting step in the catalytic cycle.[3][5]
Q3: When should I consider using a copper catalyst instead of a palladium catalyst?
A3: While palladium catalysts are widely used, copper-based systems can be more effective in certain situations. For instance, in Buchwald-Hartwig amination reactions with alkylamines containing β-hydrogens, a common side reaction is β-hydride elimination when using palladium catalysts.[6] In such cases, a copper-catalyzed Ullmann-type coupling can be more efficient.[3][6] Copper(I) iodide (CuI) has been shown to be particularly effective for the C-N coupling of 4-iodopyrazoles with these types of alkylamines.[3][6] Additionally, direct C-O coupling with alcohols can be achieved using a CuI catalyst.[5][7]
Troubleshooting Guides
Low or No Product Yield
Q4: My cross-coupling reaction with 4-iodopyrazole is resulting in low to no product formation. What are the potential causes and how can I troubleshoot this?
A4: Low or no yield is a frequent issue that can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The active Pd(0) species might not be forming or could be deactivating.[6]
-
Inappropriate Ligand Choice: The ligand may not be suitable for the 4-iodopyrazole substrate, leading to inefficient oxidative addition or reductive elimination.[6]
-
Solution: For electron-rich heteroaromatic substrates like pyrazoles, bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos) are often effective.[6]
-
-
Incorrect Base Selection: The base might be too weak or have poor solubility in the reaction medium.
-
Low Reaction Temperature: The reaction temperature may be insufficient for the reaction to proceed efficiently.
-
Solution: Gradually increase the reaction temperature. Microwave irradiation can also be employed for rapid and uniform heating, often significantly reducing reaction times.[6]
-
-
Poor Reagent Quality: Degradation of starting materials, especially boronic acids in Suzuki couplings, can halt the reaction.[6]
-
Solution: Use fresh, high-purity starting materials. Boronic acids are particularly susceptible to degradation and should be stored properly.[6]
-
Common Side Reactions
Q5: I am observing a significant amount of a side product that appears to be my starting material without the iodine (dehalogenation). What is causing this and how can I prevent it?
A5: Dehalogenation, or hydrodehalogenation, is a common side reaction with heteroaryl halides.[6] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.[6]
-
For Suzuki Couplings: 4-Iodo-aminopyrazoles are particularly prone to dehalogenation.[6] While not always practical, switching to the corresponding 4-bromo- or 4-chloro-pyrazole may reduce this side reaction.[5][6]
-
General Solutions:
-
Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source. Use dry solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen).[6]
-
Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases in some cases.[6]
-
N-H Acidity: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction. Protecting the pyrazole nitrogen (e.g., with a Boc or trityl group) can significantly suppress dehalogenation.[5]
-
Q6: My reaction is producing a significant amount of homo-coupled products (e.g., biaryls from boronic acids in Suzuki coupling). How can I minimize this?
A6: Homo-coupling is often promoted by the presence of oxygen or can be inherent to certain catalyst systems.[6]
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen-mediated homo-coupling.[6]
-
Catalyst Screening: Some catalyst systems have a higher propensity for homo-coupling. Screening different palladium sources and ligands can help identify a more selective system.[6]
-
For Sonogashira Couplings: In Sonogashira couplings, alkyne homo-coupling (Glaser coupling) can be a concern. Running the reaction under strictly anaerobic conditions and controlling the addition of the alkyne can be beneficial.[6]
Q7: My reaction yields are inconsistent between different batches. What could be the cause?
A7: Inconsistent yields often point to variability in reagent quality or reaction setup.[6]
-
Reagent Quality: Ensure all reagents, especially the catalyst, base, and any sensitive coupling partners like boronic acids, are of consistent quality and stored correctly.
-
Reaction Setup: Maintain consistency in degassing techniques, stirring speed, and heating. Even minor variations can impact the reaction outcome.
-
Water Content: For reactions sensitive to water, ensure solvents are properly dried and handled under an inert atmosphere. The water content in bases like K₃PO₄ can also vary.
Data Presentation: Catalyst Systems for Cross-Coupling of 4-Iodopyrazole
Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 40-60 | A standard, readily available catalyst, may require higher temperatures.[6] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 80-100 | 50-70 | Often provides better results than Pd(PPh₃)₄.[6] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 70-90 | 70-90 | Versatile Pd(0) source with a bulky ligand, shows good activity.[6] |
| Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Good to Excellent | Highly effective for a variety of substituted arylboronic acids.[6] |
| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O (3:1) | 120 (µW) | High | Pre-catalyst that is often more efficient and air-stable.[5] |
Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | RT | High | A classic and effective system with mild conditions.[4][6] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | Good | Selective coupling for dihalopyrazoles.[9] |
Heck-Mizoroki Reaction
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | up to 95 | P(OEt)₃ was found to be a suitable ligand for this transformation.[4][10] |
Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(dba)₂ | tBuDavePhos | KOtBu | Xylene | 160 (µW) | Good | Effective for amines lacking a β-hydrogen; 4-bromopyrazole can be a better substrate.[3][11] |
| CuI | 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | ~70 | More effective for alkylamines with β-hydrogens.[3][12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[6]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[6]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).[6]
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
General Procedure for Sonogashira Coupling
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[1][6]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.[6]
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.[6]
-
Purify the residue by column chromatography to yield the desired product.[6]
General Procedure for Heck-Mizoroki Reaction
-
In a sealed tube, combine the 1-protected-4-iodo-1H-pyrazole (1.0 equiv.), an alkene (1.2 equiv.), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 equiv.) in DMF.[4]
-
Heat the mixture at 100 °C.[4]
-
Monitor the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent.[4]
-
Wash the combined organic extracts with brine, dry over a drying agent, and concentrate in vacuo.[4]
-
Purify the crude product by column chromatography.[4]
General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination (for amines with β-hydrogens)
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole (1.0 equiv.), CuI (20 mol%), and KOtBu (2.0 equiv.).[12]
-
Evacuate and backfill the tube with inert gas three times.[12]
-
Add anhydrous DMF, the amine (1.5-2.0 equiv.), and 2-isobutyrylcyclohexanone (40 mol%) via syringe.[12]
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[12]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[12]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water and filter through a pad of Celite.[12]
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
Caption: Catalyst selection guide based on the desired transformation.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting low product formation in pyrazole coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low product formation, encountered during pyrazole coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during pyrazole coupling reactions, offering potential causes and solutions.
General Issues
Q1: My pyrazole coupling reaction is resulting in a very low yield. What are the common causes?
Low yields in pyrazole coupling reactions can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Purity of Starting Materials: Ensure that the pyrazole, aryl halide (or other coupling partner), catalyst, ligand, and base are of high purity. Impurities can lead to side reactions and catalyst deactivation.[2][3] Hydrazine derivatives, if used as precursors, can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are critical parameters that may require optimization.[1][2]
-
Catalyst and Ligand Integrity: Catalysts and ligands, especially air- and moisture-sensitive phosphine-based ligands, can degrade if not stored and handled properly under an inert atmosphere.[3]
-
Inert Atmosphere: Many coupling reactions, particularly those involving palladium catalysts, are sensitive to oxygen, which can deactivate the catalyst.[3] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[3]
Q2: I am observing the formation of significant side products. What are the most common ones and how can I minimize them?
Common side reactions in pyrazole coupling reactions include:
-
Hydrodehalogenation: This is the replacement of the halogen on the aryl halide with a hydrogen atom. It can be minimized by optimizing the base, lowering the reaction temperature, and screening different ligands.[3][4]
-
Homocoupling: Formation of biaryl products from the coupling of two aryl halides can occur, especially in metal-catalyzed N-arylation reactions.[2]
-
Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom, particularly at higher temperatures.[5][6]
-
Regioisomer Formation: When using unsymmetrical pyrazoles, coupling can occur at different positions, leading to a mixture of products.[2] Careful selection of protecting groups or reaction conditions can sometimes control regioselectivity.
Below is a troubleshooting workflow to address low product formation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Catalyst Stability in Sonogashira Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving catalyst stability in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst instability in a Sonogashira reaction?
A1: The most common indicators of catalyst instability include low or no product yield, the formation of a black precipitate (commonly known as "palladium black"), and the prevalence of side reactions such as the homocoupling of the terminal alkyne (Glaser coupling).[1] Catalyst deactivation can also manifest as a reaction that starts but does not proceed to completion.
Q2: My reaction mixture turned black. What does this mean and what should I do?
A2: The formation of a black precipitate, or "palladium black," signifies the decomposition and aggregation of the palladium(0) catalyst into an inactive form. This can be triggered by several factors including:
-
High temperatures: Excessive heat can accelerate catalyst decomposition.
-
Presence of oxygen: While many modern protocols are more robust, oxygen can promote the oxidation of the Pd(0) species.
-
Inappropriate solvent choice: Some solvents may not effectively stabilize the catalytic species. For instance, there is anecdotal evidence that THF may promote the formation of palladium black under certain conditions.[1]
-
Impurities in reagents: Impurities in the solvent, base, or starting materials can poison the catalyst.
To address this, it is recommended to use fresh, high-purity, and degassed reagents and solvents, and to ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
Q3: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?
A3: Glaser coupling is a common side reaction, particularly in copper-co-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen. To minimize this side reaction:
-
Ensure strictly anaerobic conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas) and maintain an inert atmosphere throughout the reaction.
-
Consider copper-free conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling. Numerous copper-free protocols have been developed to circumvent this issue.[2][3]
-
Slow addition of the alkyne: In some cases, adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]
Q4: What is catalyst leaching and how can I test for it?
A4: Catalyst leaching is the loss of the active metal from a heterogeneous (solid-supported) catalyst into the reaction solution. This is a significant issue as it can lead to product contamination and a decrease in the recyclability and long-term stability of the catalyst.[5]
A common method to test for leaching of a heterogeneous catalyst is the hot filtration test . In this test, the solid catalyst is filtered from the hot reaction mixture at partial conversion. The filtrate is then allowed to continue reacting under the same conditions. If the reaction continues to progress in the filtrate, it indicates that active catalytic species have leached from the solid support into the solution.[3]
Troubleshooting Guide
Issue: Low or No Product Yield
When encountering low to no product yield, a systematic approach to identify the root cause is essential. The following troubleshooting workflow can guide your investigation.
Caption: Troubleshooting workflow for low yields in Sonogashira reactions.
Data on Catalyst Stability and Performance
The choice of catalyst system significantly impacts stability and efficiency. Below is a comparison of various palladium catalysts used in Sonogashira reactions.
Table 1: Comparison of Catalyst Performance and Recyclability
| Catalyst System | Support | Ligand | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Recycling (Yield %) | Reference |
| Pd/C ("UC Pd") | Carbon | XPhos | - | - | 4 cycles (>80%) | [1] |
| Pd(II)-MCN | Mesoporous Carbon Nitride | None | High | - | - | [6] |
| Pd@Hal-P-Py | Halloysite Nanotubes | Pyridine | - | - | 5 cycles (>90%) | [6] |
| Pd(NH₃)₄²⁺/(NH₄)Y | Zeolite Y | NH₃ | - | - | Recyclable | [5] |
| Pd₁@NC | N-doped Carbon | PPh₃ | 1380 | 46 | Multiple reuses | [7] |
Table 2: Palladium Leaching in Supported Catalysts
| Catalyst System | Support | Leached Pd | Analysis Method | Reference |
| Pd/C ("UC Pd") | Carbon | Not specified, but recyclable | ICP | [1] |
| Pd-MPTAT-1 | Mesoporous Polymer | Not specified, recyclable | - | [8] |
| Pd/SF | Silk Fibroin | Negligible | Not specified | [4] |
| Pd-PDMS | Carbon-supported Polysiloxane | 22 ppb | Not specified | [9] |
| Pd(OAc)₂/TPPTS | Mesoporous Silica | Significant | Not specified | [10] |
Experimental Protocols
General Experimental Protocol for a Copper-Free Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or sealed tube, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[7]
-
-
Addition of Reagents:
-
Add the degassed solvent (e.g., DMF or acetonitrile) and the degassed amine base (e.g., triethylamine, 2.0 equiv.) via syringe.[11]
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for Hot Filtration Test
This test is used to determine if a heterogeneous catalyst is leaching active species into the solution.
-
Initial Reaction:
-
Set up the Sonogashira reaction with the heterogeneous catalyst as per the standard protocol.
-
Allow the reaction to proceed to approximately 20-50% conversion, monitoring by TLC or GC.
-
-
Filtration:
-
While maintaining the reaction temperature, quickly filter the hot reaction mixture through a pre-heated fritted funnel or a cannula filter to remove the solid catalyst.
-
Collect the hot filtrate in a new, pre-heated, flame-dried Schlenk flask under an inert atmosphere.
-
-
Continued Reaction of Filtrate:
-
Continue to stir the filtrate at the same reaction temperature.
-
Monitor the progress of the reaction in the filtrate over time.
-
-
Analysis:
-
If the reaction in the filtrate continues to proceed to a higher conversion, it indicates that active catalytic species have leached from the solid support.
-
If the reaction in the filtrate stops or proceeds very slowly, it suggests that the catalysis is truly heterogeneous.
-
Protocol for Sample Preparation for ICP-AES/MS Analysis of Palladium Leaching
This protocol outlines the digestion of an organic reaction mixture to analyze for trace palladium content.
-
Sample Collection:
-
After the Sonogashira reaction is complete, take a known mass or volume of the crude reaction mixture.
-
-
Digestion:
-
Place the sample in a suitable digestion vessel (e.g., a PTFE-lined microwave digestion vessel).
-
Add a mixture of high-purity trace metal grade acids. A common mixture is aqua regia (3:1 concentrated HCl:HNO₃).[11][14] For organic matrices, the addition of hydrogen peroxide can aid in decomposition.[15][16]
-
If using microwave digestion, follow the instrument manufacturer's guidelines for temperature and pressure ramping. A typical procedure might involve heating to 200 °C for 15-30 minutes.[15]
-
If using hot plate digestion, heat the sample in a fume hood until the organic matrix is decomposed and the volume is reduced. Do not allow the sample to go to dryness.
-
-
Dilution:
-
After cooling, quantitatively transfer the digested sample to a volumetric flask.
-
Dilute to a known volume with deionized water to a final acid concentration of 2-5%.[16]
-
-
Analysis:
-
Analyze the diluted sample by ICP-AES or ICP-MS. It is crucial to prepare matrix-matched standards for accurate quantification.
-
Visualizations
Catalytic Cycles in Sonogashira Reactions
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Catalyst Deactivation Pathway
Caption: A simplified pathway for palladium catalyst deactivation.
Workflow for Assessing Catalyst Stability
Caption: Experimental workflow for evaluating the stability of a heterogeneous Sonogashira catalyst.
References
- 1. reddit.com [reddit.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Performance Parameters of Inductively Coupled Plasma Optical Emission Spectrometry and Graphite Furnace Atomic Absorption Spectrometry Techniques for Pd and Pt Determination in Automotive Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cais.uga.edu [cais.uga.edu]
Impact of N-H protection on 4-iodopyrazole reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodopyrazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the impact of N-H protection on the reactivity of 4-iodopyrazole in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is N-H protection often necessary when using 4-iodopyrazole in cross-coupling reactions?
A1: The N-H proton of the pyrazole ring is acidic and can cause several complications in cross-coupling reactions.[1] Protection is necessary to:
-
Prevent Deprotonation: Strong bases used in coupling reactions (e.g., NaOtBu, K₃PO₄) can deprotonate the N-H group. This consumes the base and can create an anionic pyrazole species that may interfere with the catalytic cycle.[1]
-
Avoid Catalyst Inhibition: The pyrazole ring itself can act as a ligand, coordinating to the metal catalyst (e.g., Palladium) and inhibiting its activity. N-H protection mitigates this by blocking the lone pair on the nitrogen from interfering.[2]
-
Prevent Side Reactions: The unprotected N-H group can sometimes participate in the coupling reaction, leading to the formation of undesired polymers or N-arylated byproducts.[3]
-
Enable Certain Reactions: For reactions that involve organometallic intermediates, such as directed lithiation, N-protection is mandatory to prevent the acidic proton from quenching the reagent.[4]
Q2: What are the most common N-protecting groups for pyrazoles, and how do I select the appropriate one?
A2: The choice of protecting group is critical and depends on its stability under the specific reaction conditions and the ease of its subsequent removal. Common protecting groups include:
-
Boc (tert-butyloxycarbonyl): Widely used, but can be unstable under certain acidic or high-temperature conditions.[4][5]
-
Trityl (Tr): A bulky group that has shown excellent results in Heck-Mizoroki reactions, providing high yields where other groups like Boc and Cbz were unfavorable.[5]
-
Benzyl (Bn): A generally stable group, also found to be acceptable for Heck reactions.[5]
-
Ethoxyethyl (EtOEt): Another common choice for protecting the pyrazole nitrogen.[4][6]
Selection should be based on compatibility with your planned reaction conditions (base, temperature, catalyst system) and downstream synthetic steps.
Q3: Is it possible to perform cross-coupling reactions on unprotected 4-iodopyrazole?
A3: Yes, it is possible, particularly in reactions that use milder bases. However, it carries significant risks, including lower yields, catalyst inhibition, and the formation of complex side products due to the issues mentioned in Q1.[2][3] For consistency and higher yields, especially during library synthesis or scale-up, N-protection is highly recommended.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling with an N-protected 4-iodopyrazole is failing or giving very low yield. What are the likely causes?
A: Low conversion in Suzuki-Miyaura reactions is a common issue. A systematic troubleshooting approach is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or may be deactivating. Consider using a modern pre-catalyst, such as XPhos Pd G2, which readily generates the active species.[3][7] Ensure all solvents and reagents are rigorously degassed to prevent catalyst oxidation.[3][7]
-
Incorrect Ligand/Base Combination: For electron-rich substrates like pyrazoles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[2][7] The chosen base may be too weak or poorly soluble. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[3][7]
-
Low Reaction Temperature: The oxidative addition step can be rate-limiting. A stepwise increase in temperature may be necessary. Microwave irradiation can offer rapid and uniform heating, often reducing reaction times significantly.[3][7]
-
Poor Reagent Quality: Boronic acids are particularly susceptible to degradation. Use fresh, high-purity starting materials and ensure all solvents are anhydrous.[7]
Issue 2: Major Side Products Observed
Q: I am observing a significant amount of a dehalogenated byproduct (pyrazole instead of the coupled product). Why is this happening and how can I minimize it?
A: Dehalogenation is a known side reaction for highly reactive aryl iodides like 4-iodopyrazole.[8] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the coupling partner.
Solutions:
-
Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source. Use dry solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[7]
-
Change Halogen: While not always practical, switching to the less reactive 4-bromo- or 4-chloro-pyrazole can significantly reduce dehalogenation, although more forcing conditions may be required.[8][9]
-
Optimize Reaction Parameters: Running the reaction at the lowest effective temperature can help suppress this side reaction.[3]
Q: My reaction is producing a polymeric substance and very little of the desired product. What is the cause?
A: Polymerization is a strong indicator that you are using an N-unsubstituted 4-iodopyrazole.[3] The free N-H group can participate in the coupling reaction, leading to the formation of polymer chains.
Solution:
-
Protect the Pyrazole Nitrogen: The definitive solution is to protect the pyrazole N-H group before attempting the cross-coupling reaction.[3]
Data Presentation
Table 1: Effect of N-Protecting Group on Heck-Mizoroki Reaction Yield
This table summarizes the yields obtained from the Heck-Mizoroki reaction between various N-protected 4-iodopyrazoles and n-butyl acrylate.
| Entry | N-Protecting Group | Product | Yield (%) |
| 1 | Trityl (Tr) | 2a | 95 |
| 2 | Benzyl (Bn) | 2b | 70 |
| 3 | PMB | 2c | 45 |
| 4 | DMB | 2d | 46 |
| 5 | Boc | 2e | <5 |
| 6 | Cbz | 2f | <5 |
| Data sourced from a study on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.[5] |
The data clearly indicates that for this specific transformation, the Trityl (Tr) group is superior, while urethane-type protecting groups like Boc and Cbz are unsuitable.[5]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of 4-Iodopyrazole
-
To a solution of 4-iodopyrazole (1.0 equiv) in a suitable solvent (e.g., dichloromethane or THF), add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the N-Boc-4-iodopyrazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of N-Protected 4-Iodopyrazole
-
In a microwave reaction vial, combine the N-protected 4-iodopyrazole (1.0 equiv), the desired boronic acid (1.1 equiv), and a base such as K₂CO₃ (3.0 equiv).[7]
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).[7]
-
Add a degassed solvent mixture, such as 3:1 ethanol/water.[7]
-
Seal the vial tightly and place it in a microwave reactor.
-
Heat the reaction to 120 °C for 15-30 minutes, monitoring by TLC or LC-MS.[7]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography.[3]
Visualizations
Caption: Troubleshooting logic for addressing low-yield cross-coupling reactions.
Caption: Pathways showing protected vs. unprotected 4-iodopyrazole reactivity.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Aroylpyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-aroylpyrazoles. The information is presented in a clear question-and-answer format, with supporting data, experimental protocols, and visualizations to enhance understanding and practical application.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered in the synthesis of N-aroylpyrazoles?
A1: Researchers often face challenges such as low product yields, the formation of unwanted side products, including regioisomers, and slow reaction rates. These issues are frequently linked to suboptimal reaction conditions, particularly the choice of solvent.
Q2: How does the choice of solvent impact the synthesis of N-aroylpyrazoles?
A2: The solvent plays a critical role in the reaction's success. It can influence the solubility of reactants, the stability of intermediates, and the overall reaction pathway.[1] The polarity of the solvent is a key factor; for instance, while polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have shown to provide superior results in certain pyrazole syntheses.[1] In some cases, the solvent can even react with starting materials or intermediates, leading to side reactions.[1]
Q3: Can changing the solvent improve the yield and regioselectivity of the reaction?
A3: Yes, modifying the solvent is a key strategy for improving both yield and regioselectivity. For reactions yielding inseparable mixtures of regioisomers, switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or aprotic dipolar solvents like N,N-dimethylacetamide can dramatically improve regioselectivity compared to conventional solvents like ethanol.[2][3] The solvent can selectively stabilize one of the intermediate transition states, thereby favoring the formation of a specific regioisomer.[1]
Q4: Are there any eco-friendly solvent options for N-aroylpyrazole synthesis?
A4: Yes, green chemistry approaches are being explored. For some protocols, ethylene glycol has been used to achieve good to excellent yields at room temperature.[1] Additionally, microwave-assisted synthesis, often performed under solvent-free conditions or in aqueous media, presents a more environmentally friendly alternative, significantly reducing reaction times and the use of volatile organic solvents.[4][5]
Troubleshooting Guides
Problem 1: Low Product Yield
Symptoms: The isolated yield of the desired N-aroylpyrazole is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Solubility of Starting Materials | Screen a variety of solvents to find one that effectively dissolves all reactants at the reaction temperature. Poor solubility can significantly hinder the reaction rate.[1] |
| Inappropriate Solvent Polarity | Perform a small-scale solvent screening experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, DMF, DMAc, toluene, dioxane) to identify the optimal solvent for your specific substrates.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. If the reaction is sluggish, consider switching to a higher-boiling solvent like toluene or xylene to allow for a higher reaction temperature.[1] However, be aware that excessively high temperatures can sometimes lead to decreased yields.[1] |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup. |
| Product Degradation | If the product is unstable, consider running the reaction at a lower temperature or using milder workup conditions.[6] |
Problem 2: Formation of Side Products/Regioisomers
Symptoms: The presence of significant impurities or a mixture of regioisomers is observed in the crude product, complicating purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Competing Side Reactions | The solvent can influence the prevalence of side reactions. For example, using methanol with certain substrates can lead to Michael addition as a side product.[1] Experimenting with different solvents can minimize the formation of unwanted byproducts. |
| Lack of Regiocontrol | The formation of regioisomers is a common challenge with unsymmetrical starting materials.[2] To improve regioselectivity, experiment with different solvents. Basic solvents like pyrrolidine and tributylamine have been shown to selectively form N2 and N1 isomers in certain reactions.[1] The polarity of the solvent can have a significant impact on the isomeric ratio.[1] |
Problem 3: Slow Reaction Rate
Symptoms: The reaction proceeds very slowly, requiring extended reaction times.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Reaction Temperature | If the solvent's boiling point allows, increase the reaction temperature. If not, switch to a higher-boiling point solvent.[1] |
| Insufficient Mixing | Ensure efficient stirring to maximize contact between reactants. |
| Low Reactant Concentration | While being mindful of solubility limits, increasing the concentration of reactants can sometimes accelerate the reaction. |
| Conventional Heating Inefficiency | Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes.[1] |
Experimental Protocols
General Protocol for Solvent Screening in N-Aroylpyrazole Synthesis
-
Preparation: In a series of small reaction vials, place the 1,3-dicarbonyl compound (1 mmol) and the corresponding aroylhydrazine (1 mmol).
-
Solvent Addition: To each vial, add a different solvent (2-5 mL) from a pre-selected screening library (e.g., ethanol, DMF, DMAc, toluene, dioxane, ethylene glycol).
-
Reaction: Stir the mixtures at a set temperature (e.g., room temperature, 60 °C, or reflux) and monitor the progress by TLC at regular intervals.
-
Analysis: Once the reaction in the most promising solvent(s) is complete, perform a workup and analyze the crude product by techniques such as NMR or LC-MS to determine the yield and purity.
Microwave-Assisted Synthesis Protocol (General)
-
Reactant Preparation: In a specialized microwave reaction vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1 mmol) and the aroylhydrazine (1 mmol).
-
Solvent/Catalyst Addition: Add a suitable solvent (e.g., ethanol, DMF) or perform the reaction under solvent-free conditions. If required, add a catalytic amount of an acid or base.[7]
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a specified power and temperature (e.g., 100-400 W, 60-120°C) for a short duration (typically 2-15 minutes).[7]
-
Work-up: After cooling, isolate the product, for instance, by pouring the reaction mixture into ice-cold water followed by filtration. The crude product can then be purified by recrystallization.[7]
Data Presentation
Table 1: Effect of Solvent on the Yield of a Representative N-Aroylpyrazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 8 | 65 |
| 2 | Toluene | Reflux | 6 | 72 |
| 3 | DMF | 80 | 4 | 85 |
| 4 | DMAc | 80 | 4 | 92 |
| 5 | Ethylene Glycol | RT | 12 | 78 |
| 6 | None (Microwave) | 100 | 0.25 | 95 |
Note: The data presented in this table is a representative example based on typical outcomes and may not reflect the results of all N-aroylpyrazole syntheses.
Visualizations
Caption: Workflow for troubleshooting solvent effects in N-aroylpyrazole synthesis.
References
Technical Support Center: Purification Strategies for Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the first logical step when developing a purification strategy for a new pyrazole derivative?
A1: The first step is to assess the crude reaction mixture. This involves determining the physical state of your product (solid or oil), its stability, and the nature of the primary impurities. A simple Thin-Layer Chromatography (TLC) analysis is crucial to visualize the number of components and estimate the polarity of your target compound. This initial assessment will guide your choice between crystallization, chromatography, extraction, or distillation.
Q2: My pyrazole synthesis uses hydrazine hydrate, which is difficult to remove. What are the best methods to eliminate it post-reaction?
A2: Excess hydrazine hydrate is a common impurity. Here are several effective strategies for its removal:
-
Azeotropic Distillation: Distilling the crude product with a solvent like xylene can effectively remove hydrazine hydrate as an azeotrope.[1]
-
Aqueous Wash/Extraction: If your product is soluble in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), you can wash the organic layer repeatedly with water or brine to remove the highly water-soluble hydrazine.
-
Quenching: Before the main workup, you can quench unreacted hydrazine by adding an excess of acetone or benzaldehyde.[2] This forms the corresponding hydrazone, which is typically easier to separate during chromatography or crystallization.[2]
-
Precipitation: If the desired pyrazole derivative is a solid and insoluble in water, adding water to the reaction mixture can precipitate the product, leaving the hydrazine hydrate in the aqueous phase.[3]
Q3: My pyrazole derivative is a non-crystalline oil. What purification options do I have?
A3: Purifying oils or compounds that "oil out" during crystallization requires alternative methods.[4]
-
Silica Gel Chromatography: This is the most common and effective method for purifying oils. A suitable solvent system can be developed using TLC to separate the desired compound from impurities.
-
Distillation: If the oil is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent method for purification.
-
Salt Formation: If your pyrazole derivative contains a basic nitrogen atom, it can be converted into a salt by reacting it with an acid (e.g., HCl, H2SO4, oxalic acid).[5] The resulting salt is often a crystalline solid that can be purified by recrystallization and then neutralized to recover the purified pyrazole oil.[5][6]
Q4: My pyrazole derivative appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A4: The acidic nature of standard silica gel can cause degradation of sensitive compounds. Basic nitrogen atoms in the pyrazole ring can also interact strongly with acidic silanol groups, leading to peak tailing, poor separation, and product loss.[7]
-
Deactivate the Silica: Neutralize the acidic sites on the silica gel by preparing your column slurry with an eluent containing a small amount of a basic additive, such as triethylamine (~0.5-1%) or ammonia in methanol.[7][8]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or reverse-phase (C18) silica gel.[7][8]
Troubleshooting Guides
This section addresses specific issues encountered during the purification of pyrazole derivatives in a problem-and-solution format.
Problem 1: Poor separation of regioisomers during column chromatography.
-
Context: Syntheses of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds often yield a mixture of regioisomers (e.g., 1,3,5- and 1,5,5-trisubstituted pyrazoles) which can be difficult to separate due to similar polarities.[9][10][11]
-
Troubleshooting Steps:
-
Solvent System Optimization: The key to chromatographic separation is finding a solvent system that maximizes the difference in affinity of the isomers for the stationary phase. Systematically screen a variety of solvent systems with different polarities and selectivities.[12] For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/hexane system can alter the separation factor.[13][14] Toluene/ethyl acetate systems have also been reported to be effective.[12]
-
Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective separation technique.[4] This involves a series of recrystallization steps to enrich one isomer progressively.
-
Preparative TLC/HPLC: For small-scale separations or very challenging cases, preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) can provide high-purity isomers.
-
Use of Fluorinated Alcohols in Synthesis: Studies have shown that using fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) during the synthesis step can significantly improve the regioselectivity of the reaction, reducing the amount of the undesired isomer formed.[15]
-
Problem 2: The pyrazole compound fails to crystallize or "oils out" from the solution.
-
Context: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[4] This is a common issue with low-melting point solids or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Slow Down Cooling: Allow the hot solution to cool to room temperature as slowly as possible, perhaps by insulating the flask. Once at room temperature, proceed with gradual cooling in an ice bath or refrigerator.[4]
-
Add Seed Crystals: If available, add a single, pure crystal of the compound to the cooled, supersaturated solution to induce crystallization.[4]
-
Adjust Solvent System: The chosen solvent may be too "good." Add a "poor" solvent (an anti-solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[4][16] Common mixed solvent systems include ethanol/water, methanol/ether, and hexane/ethyl acetate.[4][17]
-
Increase Solvent Volume: The concentration of the compound might be too high. Add more of the "good" solvent to the hot solution to ensure it remains dissolved until it cools to a temperature below its melting point.[4]
-
Problem 3: The final product is colored, but the desired pyrazole should be colorless.
-
Context: Colored impurities often arise from side reactions or the degradation of starting materials.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb the desired product and reduce the overall yield.[4]
-
Oxidation Prevention: If the coloration appears during workup, it may be due to air oxidation. Try to perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is often the best method to remove colored, polar impurities.
-
Data Presentation: Purification Solvents
The selection of an appropriate solvent is critical for both chromatography and recrystallization. The tables below provide starting points for common solvent systems.
Table 1: Common Solvent Systems for Flash Column Chromatography of Pyrazole Derivatives
| Eluent System | Typical Ratio Range | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A standard system effective for many pyrazole derivatives.[13] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Suitable for more polar pyrazole derivatives.[13] Use with caution as methanol levels >10% can dissolve silica. |
| Ether / Hexane | 1:9 to 1:1 | Low to Medium | Offers different selectivity compared to ethyl acetate systems.[13] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Can be effective for separating challenging regioisomers.[12] |
Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent / System | Type | Use Case |
| Ethanol, Methanol, Isopropanol | Single, Protic | Good general-purpose solvents for moderately polar pyrazoles.[4][8] |
| Ethyl Acetate, Acetone | Single, Aprotic | Effective for a wide range of pyrazole polarities.[4][8] |
| Cyclohexane, Hexane | Single, Non-polar | Used for non-polar pyrazole derivatives.[4] |
| Ethanol / Water | Mixed, Protic | Excellent for polar derivatives; dissolve in hot ethanol, add hot water as anti-solvent.[4][8] |
| Hexane / Ethyl Acetate | Mixed, Aprotic | Good for compounds of intermediate polarity.[4] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a standard procedure for purifying a pyrazole derivative on a silica gel column, including steps to neutralize the silica.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.[7]
-
Slurry Preparation: In a beaker, mix silica gel with the chosen eluent. To neutralize the silica, add triethylamine to constitute ~0.5-1% of the total solvent volume (e.g., 0.5-1.0 mL in 100 mL of eluent) and stir well.[7]
-
Column Packing: Pour the silica slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude pyrazole product in a minimal amount of the eluent. For less soluble compounds, consider "dry loading": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.[7]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyrazole derivative.
Protocol 2: General Procedure for Mixed-Solvent Recrystallization
This method is ideal when no single solvent is suitable for recrystallization.[16]
-
Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is highly soluble) and heat the mixture until the solid completely dissolves.[4][16]
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes faintly and persistently turbid.[4][16]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals, either by air-drying on the filter paper or in a desiccator under vacuum.
Visualization of Workflows
Diagram 1: General Purification Strategy Workflow
Caption: A decision tree for selecting a primary pyrazole purification method.
Diagram 2: Troubleshooting Isomer Separation
Caption: A logical guide to separating difficult pyrazole regioisomers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Chromatography [chem.rochester.edu]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles
Welcome to the technical support center for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of 1,3,4,5-tetrasubstituted pyrazoles.
Issue 1: Poor Regioselectivity Resulting in a Mixture of Isomers
Problem: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers, which are difficult to separate.[1]
Solutions:
-
Solvent Modification: Changing the solvent system is often the most effective initial step. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in favor of one isomer.[1] These non-nucleophilic solvents do not compete with the hydrazine in the initial attack on the more reactive carbonyl group.[1]
-
pH Adjustment: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. Adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the other nitrogen atom. Conversely, basic conditions may favor attack by the more nucleophilic nitrogen.
-
Alternative Synthetic Routes: If modifying the reaction conditions is unsuccessful, consider a different synthetic strategy that offers greater regiochemical control.[2] Methods such as 1,3-dipolar cycloadditions or reactions involving N-arylhydrazones and nitroolefins can provide single regioisomers.[3][4][5]
Issue 2: Consistently Low Reaction Yields
Problem: The overall yield of the desired 1,3,4,5-tetrasubstituted pyrazole is consistently low, even when starting materials are consumed.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: For many condensation reactions, heating is necessary to drive the reaction to completion. Consider increasing the temperature or using microwave-assisted synthesis, which has been shown to improve yields and significantly reduce reaction times.[6]
-
Catalyst: The choice and concentration of an acid or base catalyst can be critical. For syntheses involving 1,3-dicarbonyls, catalytic amounts of a protic acid (e.g., acetic acid) are often used.
-
-
Purity of Starting Materials: Ensure the high purity of your starting materials, particularly the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to the formation of side products and a reduction in the yield of the desired product.[7]
-
Formation of Stable Intermediates: In some instances, stable intermediates like 5-hydroxypyrazolines may form and not readily dehydrate to the final pyrazole product.[1] This can be addressed by increasing the reaction temperature or by adding a dehydrating agent.
Issue 3: Difficulty with Product Purification
Problem: The crude product is difficult to purify, with the desired pyrazole being hard to separate from side products or starting materials.
Solutions:
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is a powerful purification technique.
-
Chromatography: Column chromatography is a standard method for separating complex mixtures. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.
-
Acid-Base Extraction: Pyrazoles are basic compounds and can be protonated by acids to form salts. This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution can help remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent. A patented method involves dissolving the pyrazole in a solvent, reacting it with an inorganic or organic acid to form a salt, and then separating the salt by crystallization.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,3,4,5-tetrasubstituted pyrazoles?
A1: The most common method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine, often referred to as the Knorr pyrazole synthesis.[9] Other significant methods include:
Q2: How does the electronic nature of substituents on the 1,3-dicarbonyl compound affect regioselectivity?
A2: The electronic properties of the substituents on the 1,3-dicarbonyl compound play a significant role in directing the initial nucleophilic attack of the hydrazine. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack. Conversely, an electron-donating group will decrease its electrophilicity. This difference in reactivity between the two carbonyl groups is a key factor in determining the regiochemical outcome of the reaction.
Q3: Can I use microwave irradiation to improve my synthesis?
A3: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of tetrasubstituted pyrazoles.[6] It can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[6]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| Entry | R1 | R2 | Solvent | Ratio of Regioisomers (A:B) | Reference |
| 1 | CF3 | 2-furyl | Ethanol | ~1:1 | [1] |
| 2 | CF3 | 2-furyl | TFE | 85:15 | [1] |
| 3 | CF3 | 2-furyl | HFIP | 97:3 | [1] |
| 4 | C2F5 | 2-furyl | Ethanol | ~1:1 | [1] |
| 5 | C2F5 | 2-furyl | TFE | 90:10 | [1] |
| 6 | C2F5 | 2-furyl | HFIP | 99:1 | [1] |
Regioisomer A is the 3-fluoroalkyl derivative, and Regioisomer B is the 5-fluoroalkyl derivative.
Table 2: Optimization of Reaction Conditions for Eliminative 1,3-Dipolar Cycloaddition
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (6a:7a) | Reference |
| 1 | K2CO3 | MeCN | 50 | 24 | 25 | 70:30 | [4] |
| 2 | K2CO3 | Toluene | 50 | 24 | 40 | 75:25 | [4] |
| 3 | K2CO3 | [bmim]BF4 | 50 | 12 | 80 | 92:8 | [4] |
| 4 | K2CO3 | [mPy]OTf/H2O (9:1) | 50 | 3 | 92 | 97:3 | [4] |
| 5 | Et3N | [mPy]OTf/H2O (9:1) | 50 | 6 | 75 | 90:10 | [4] |
| 6 | DBU | [mPy]OTf/H2O (9:1) | 50 | 8 | 60 | 88:12 | [4] |
Reaction of enaminone 5a with hydrazonyl chloride 4a to yield pyrazoles 6a and 7a.
Experimental Protocols
Protocol 1: Improved Regioselective Synthesis using Fluorinated Alcohols
This protocol is adapted from a method demonstrating improved regioselectivity in pyrazole formation.[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Eliminative Nitrilimine-Alkene 1,3-Dipolar Cycloaddition
This protocol describes an efficient method for the construction of fully substituted pyrazoles.[4]
Materials:
-
Enaminone (1.0 eq)
-
Hydrazonyl chloride (1.3 eq)
-
Anhydrous K2CO3 (2.5 eq)
-
[mPy]OTf/H2O (9:1 v/v)
Procedure:
-
In a two-necked round-bottom flask equipped with a condenser and magnetic stirrer, combine the enaminone, hydrazonyl chloride, and anhydrous K2CO3.
-
Add the [mPy]OTf/H2O solvent mixture.
-
Heat the reaction mixture to 50 °C and stir for the appropriate time (monitor by TLC).
-
After completion, extract the mixture with dichloromethane.
-
Wash the combined organic layers with a saturated aqueous NH4Cl solution, dry over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [iris.unive.it]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles from Baylis-Hillman adducts - Lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
Reactivity Face-Off: 4-Iodopyrazole vs. 4-Bromopyrazole in Cross-Coupling Reactions
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 4-iodopyrazole and 4-bromopyrazole, supported by experimental data, to inform strategic synthetic planning in medicinal chemistry.
The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, with substituted pyrazoles featuring in a multitude of clinically approved drugs. Transition metal-catalyzed cross-coupling reactions are the workhorse for forging new carbon-carbon and carbon-heteroatom bonds at specific positions of the pyrazole ring. When it comes to C-4 functionalization, the choice between 4-iodopyrazole and 4-bromopyrazole as the starting material is a critical decision that can significantly influence reaction efficiency, yields, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their performance across a range of key cross-coupling reactions, backed by experimental data.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between 4-iodopyrazole and 4-bromopyrazole lies in the strength of their respective carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and more easily cleaved than the carbon-bromine (C-Br) bond.[1][2][3] This translates to a general reactivity trend where 4-iodopyrazole undergoes oxidative addition to the metal catalyst more readily than its bromo-counterpart.[1][4] This enhanced reactivity often allows for the use of milder reaction conditions and can lead to shorter reaction times.[4] However, this heightened reactivity is a double-edged sword, as it can also increase the propensity for side reactions, most notably dehalogenation.[1][4][5]
Performance in Key Cross-Coupling Reactions
The choice between 4-iodopyrazole and 4-bromopyrazole is highly dependent on the specific cross-coupling reaction being employed. Below is a comparative analysis of their performance in three of the most widely utilized transformations in drug discovery: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: A Balancing Act Between Reactivity and Stability
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. While the greater reactivity of the C-I bond suggests that 4-iodopyrazole would be the superior substrate, this is not always the case. The increased reactivity can lead to a higher incidence of dehalogenation, where the halogen is replaced by a hydrogen atom, resulting in the formation of the unsubstituted pyrazole as a significant byproduct.[1][5] Consequently, 4-bromopyrazole often provides higher and more reliable yields of the desired coupled product.[1][4]
| Halogen | Catalyst System | Relative Reactivity | Representative Yields | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95% | Most reactive, but prone to dehalogenation side reactions.[2] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93% | Generally provides a good balance of reactivity and stability.[2] |
Sonogashira Coupling: The Clear Advantage of Iodine
For the synthesis of 4-alkynylpyrazoles via the Sonogashira coupling, 4-iodopyrazole is generally the preferred substrate due to its higher reactivity.[4] The reactivity of halopyrazoles in this reaction follows the order I > Br > Cl.[4] This allows for the use of milder reaction conditions and typically results in higher yields compared to 4-bromopyrazole.[4] While direct quantitative comparisons across a wide range of substrates are not always available, the established reactivity trend strongly favors the iodo-substituted pyrazole.[4]
| Halogen | Catalyst System | Relative Reactivity | Representative Yields | Notes |
| Iodo | Pd(PPh₃)₄, CuI, Et₃N | High | 70-90% | Generally provides high yields under mild reaction conditions.[2] |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80% | Less reactive than iodo-pyrazoles, may require higher temperatures.[2] |
Buchwald-Hartwig Amination: A Tale of Two Metals
The Buchwald-Hartwig amination for the synthesis of N-aryl and N-alkyl pyrazoles presents a more nuanced picture, where the optimal choice of halide is intricately linked to the nature of the amine coupling partner and the catalyst system employed (palladium vs. copper).[4]
For palladium-catalyzed aminations, particularly with amines lacking a β-hydrogen, 4-bromopyrazole has been shown to be the more effective substrate.[4][6][7] In contrast, for copper-catalyzed aminations, especially with alkylamines that possess a β-hydrogen, 4-iodopyrazole is often more effective.[4][6][7]
| Halogen | Catalyst System | Amine Type | Relative Reactivity | Representative Yields | Notes |
| Iodo | CuI | Alkylamines with β-hydrogens | Highest | Good | Favorable for the amination of alkylamines possessing β-hydrogens.[2] |
| Bromo | Pd(dba)₂/tBuDavePhos | Amines lacking β-hydrogens | Highest | 60-90% | The most effective substrate for this specific palladium-catalyzed amination.[2] |
| Iodo | Pd(dba)₂/tBuDavePhos | Amines lacking β-hydrogens | Lower | Low | Less effective than the bromo derivative with this specific palladium catalyst system.[2] |
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
General Experimental Workflow for Suzuki-Miyaura Coupling of 4-Iodopyrazole
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).[8]
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.[8]
-
Purge the vial with nitrogen.[8]
-
Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.[8]
-
Seal the vial and place it in a microwave apparatus.[8]
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature.[8]
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography to afford the desired 4-arylpyrazole.[8]
General Experimental Workflow for Sonogashira Coupling of 4-Iodopyrazole
Materials:
-
4-Iodopyrazole
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[5]
-
Add the solvent and base (e.g., triethylamine).[5]
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the mixture is filtered to remove any solids, and the solvent is evaporated under reduced pressure.[3]
-
The resulting residue is purified by column chromatography to yield the desired 4-alkynylpyrazole.[3]
General Experimental Workflow for Buchwald-Hartwig Amination of 4-Bromopyrazole
Materials:
-
4-Bromo-1-tritylpyrazole
-
Amine (e.g., piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuDavePhos
-
Potassium tert-butoxide (tBuOK)
-
Xylene
-
Microwave vial
Procedure:
-
To a solution of 4-bromo-1-tritylpyrazole (50.0 mg, 0.128 mmol) in xylene (2 mL) in a microwave vial, add tBuDavePhos (8.8 mg, 0.0256 mmol, 20 mol%), Pd₂(dba)₃ (7.4 mg, 0.0128 mmol, 10 mol%), and potassium t-butoxide (28.8 mg, 0.257 mmol, 2.0 equiv).[9]
-
Add the amine (e.g., piperidine, 0.03 mL, 0.257 mmol, 2.0 equiv).[9]
-
Seal the vial and irradiate in a microwave reactor at a specified temperature and time (e.g., 160°C for 10 minutes).[6]
-
After cooling, dilute the reaction mixture with a suitable organic solvent and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate a key reaction mechanism, a typical experimental workflow, and the decision-making logic for selecting the appropriate halopyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Systems for 4-Iodopyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole scaffold is a cornerstone in medicinal chemistry, leading to the synthesis of numerous therapeutic agents.[1][2][3] 4-Iodopyrazole, in particular, serves as a versatile building block for creating carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[1][4] The efficacy of these transformations is highly dependent on the chosen catalyst system. This guide provides an objective comparison of different catalytic systems for the functionalization of 4-iodopyrazole, supported by experimental data to inform catalyst selection.
The reactivity of 4-iodopyrazole is primarily dictated by the carbon-iodine (C-I) bond, which is weaker than carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[1][5] This generally leads to higher reactivity (I > Br > Cl) and allows for milder reaction conditions.[1][2] However, this enhanced reactivity can also increase the likelihood of side reactions, such as dehalogenation, particularly in Suzuki-Miyaura couplings.[2][5] Therefore, the careful selection of the metal precursor and ancillary ligand is crucial for a successful transformation.[1]
Comparative Efficacy of Catalysts in Key Cross-Coupling Reactions
The following tables summarize the performance of various catalyst systems in the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions of 4-iodopyrazole derivatives.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the arylation and vinylation of 4-iodopyrazoles.[1] While 4-iodopyrazole's high reactivity can lead to dehalogenation, the appropriate choice of a palladium catalyst and ligand is critical for high efficiency.[2][5] Palladium catalysts with bulky phosphine ligands like SPhos have shown high efficacy.[1] In some cases, 4-bromopyrazole may provide higher yields due to its greater stability and lower propensity for dehalogenation.[2][5][6]
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | Effective for a range of substrates.[6] |
| XPhos Pd G2 / XPhos | Arylboronic acid | K₂CO₃ | Dioxane | 80-100 | High | Often used for less reactive bromides, but can be effective for iodo-derivatives. |
Table 2: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] 4-Iodopyrazole is a highly suitable substrate for this reaction, generally providing high yields under mild conditions due to the high reactivity of the C-I bond.[2][5] The classic Pd(PPh₃)₂Cl₂/CuI system remains a robust choice.[1]
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Terminal alkyne | Et₃N | DMF | RT - 60 | High | A standard and effective system for Sonogashira couplings.[2] |
Table 3: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction enables the alkenylation of 4-iodopyrazoles.[1] 4-Iodopyrazoles are effective substrates for this transformation and generally react efficiently under standard Heck conditions.[5]
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / P(OEt)₃ | Alkene | Et₃N | DMF | 100 | up to 95 | P(OEt)₃ has been identified as a suitable ligand for this transformation.[1] |
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[1] For certain aminopyrazole substrates, copper-catalyzed systems can be more effective for iodo-substituted pyrazoles, especially with alkylamines possessing a β-hydrogen.[2][7]
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| CuI / 1,10-Phenanthroline | Alkylamine with β-H | K₂CO₃ | Dioxane | 110 | ~70 | More effective than the bromo analogue in copper-catalyzed reactions with these amines.[2][7] |
| Pd(dba)₂ / Ligand | Aromatic or bulky amines | NaOtBu | Toluene | 80-110 | Good | Palladium catalysis is suitable for aromatic or bulky amines lacking β-hydrogens.[7] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison tables.
General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel under an inert atmosphere, 4-iodopyrazole (1.0 equiv), the corresponding boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%) are combined. A suitable base (e.g., K₃PO₄, 2.0 equiv) and solvent (e.g., toluene/water mixture) are added. The reaction mixture is heated (e.g., at 100 °C) and stirred until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
In a reaction vessel under an inert atmosphere, the 4-iodopyrazole (1.0 equiv), terminal alkyne (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%) are dissolved in a suitable solvent that can also act as the base (e.g., triethylamine).[1] The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.[1] Upon completion, the mixture is filtered to remove any solids, and the solvent is evaporated under reduced pressure.[1] The crude product is then purified by column chromatography on silica gel to afford the desired functionalized pyrazole.[1]
General Procedure for Copper-Catalyzed N-Arylation
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 4-iodopyrazole derivative (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv).[8] Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[8] Add anhydrous dioxane and the amine (1.2-1.5 equiv) via syringe.[8] Heat the reaction mixture to 110 °C in an oil bath and stir for 12-24 hours.[8] Monitor the reaction progress by TLC or LC-MS.[8] Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[8] The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Copper-Catalyzed O-Arylation under Microwave Irradiation
In a microwave-safe vial, the 4-iodopyrazole (1.0 equiv), an excess of the desired alcohol, CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium t-butoxide (2.0 equiv) are combined.[1][8] The vial is sealed and subjected to microwave irradiation at 130 °C for 1 hour.[1][8] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.[1] The combined organic layers are washed, dried, and concentrated, followed by purification via column chromatography.[1]
Visualizations
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized workflow for the functionalization of 4-iodopyrazole.
Decision-Making Flowchart for Catalyst Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Biological Activities of (4-Halogenated-1H-pyrazol-1-yl)(phenyl)methanone Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of (4-Halogenated-1H-pyrazol-1-yl)(phenyl)methanone analogs and related pyrazole derivatives. Due to limited publicly available data on (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone analogs, this guide focuses on closely related halogenated (fluoro, chloro, and bromo) pyrazole compounds to provide insights into their potential therapeutic applications.
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a halogen atom at the C4 position of the pyrazole ring, coupled with various substitutions on the phenyl ring, can significantly modulate the biological activity of these compounds. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to aid in the rational design and development of novel pyrazole-based therapeutic agents.
Comparative Biological Activity Data
The following tables summarize the reported in vitro anticancer, antimicrobial, and in vivo anti-inflammatory activities of various (4-Halogenated-1H-pyrazol-1-yl)(phenyl)methanone analogs and related pyrazole derivatives.
Table 1: Anticancer Activity of Halogenated Pyrazole Analogs
| Compound ID | 4-Position Halogen | Phenyl Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Bromo | 4-Chloro | MCF-7 (Breast) | 1.52 | [1] |
| 2 | Bromo | 4-Bromo | MCF-7 (Breast) | 1.87 | [1] |
| 3 | Chloro | 4-Methylsulfonyl | HL-60 (Leukemia) | 8.43 | [2] |
| 4 | Chloro | 4-Methylsulfonyl | MDA-MB-231 (Breast) | 12.54 | [2] |
| 5 | Chloro | 4-Methylsulfonyl | MCF-7 (Breast) | 16.2 | [2] |
| 6 | Fluoro | 4-Nitro | A549 (Lung) | - | [3] |
| 7 | Fluoro | 2,4-Difluoro | A549 (Lung) | - | [3] |
| Doxorubicin | - | - | Various | ~0.05-1 | [4][5] |
| Cisplatin | - | - | Various | ~1-10 | [4] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.
Table 2: Antimicrobial Activity of Halogenated Pyrazole Analogs
| Compound ID | 4-Position Halogen | Phenyl Ring Substitution | Microorganism | MIC (µg/mL) | Reference |
| 8 | Chloro | 4-Fluoro | S. aureus | 0.78 | [6] |
| 9 | Chloro | 4-Bromo | S. aureus | 0.78 | [6] |
| 10 | Fluoro | 4-Cyano | MRSA | 1.56 | [3] |
| 11 | Fluoro | 4-Nitro | MRSA | 1.56 | [3] |
| 12 | Chloro | 4-Chloro | E. coli | >100 | [6] |
| Ciprofloxacin | - | - | S. aureus | 0.25-1 | [7] |
| Ciprofloxacin | - | - | E. coli | 0.015-1 | [7] |
| Clotrimazole | - | - | A. niger | 2 | [7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 3: Anti-inflammatory Activity of Pyrazole Analogs
| Compound ID | Pyrazole Ring Substitutions | Phenyl Ring Substitution | Animal Model | Inhibition of Edema (%) | Reference |
| 13 | 3-CF3, 5-Aryl | 4-Sulfonamide | Carrageenan-induced rat paw edema | High | [8] |
| 14 | 1,5-Diaryl | 4-Carboxamide | Carrageenan-induced rat paw edema | 77.27 (at 3h) | [9] |
| 15 | 1,3,5-Triaryl | 4-Sulfonamide | Carrageenan-induced rat paw edema | High | [9] |
| Diclofenac Sodium | - | - | Carrageenan-induced rat paw edema | ~50-60 | [7] |
| Celecoxib | - | - | Carrageenan-induced rat paw edema | ~50-70 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.
Procedure:
-
Media Preparation: Mueller-Hinton agar is prepared and poured into sterile Petri dishes.
-
Inoculation: A standardized microbial suspension is uniformly swabbed onto the surface of the agar.
-
Well Creation and Compound Addition: Wells of a defined diameter are cut into the agar, and a specific volume of the test compound solution at different concentrations is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.
Procedure:
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many anti-inflammatory drugs target this pathway.
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening of potential anticancer compounds.
Caption: Workflow for in vitro anticancer screening.
References
- 1. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Pyrazole-Based Tubulin Inhibitors: Structure-Activity Relationship and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various classes of pyrazole-based tubulin inhibitors, focusing on their structure-activity relationships (SAR), biological performance, and the experimental methodologies used for their evaluation. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, including mitosis, making them a prime target for anticancer drug development. Pyrazole-containing compounds have emerged as a promising class of tubulin polymerization inhibitors, often targeting the colchicine binding site. This guide aims to be a valuable resource for researchers in the field of cancer drug discovery and development.
I. Comparative Analysis of Pyrazole-Based Tubulin Inhibitors
The following tables summarize the in vitro activity of representative compounds from different series of pyrazole-based tubulin inhibitors. The data highlights key structural modifications and their impact on antiproliferative activity against various cancer cell lines and direct inhibition of tubulin polymerization.
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound Series | Representative Compound | Cancer Cell Line | IC50 / GI50 (µM) | Citation |
| 3-Amino-5-phenylpyrazoles | Compound [I] | MCF-7 (Breast) | 0.038 | [1] |
| Pyrazole Hybrid Chalcones | Compound 5o | A549 (Lung) | Not specified in abstract | [2] |
| Compound 5l | A549 (Lung) | Not specified in abstract | [2] | |
| Compound 5p | A549 (Lung) | Not specified in abstract | [2] | |
| 2,3-Diphenyl-cycloalkyl Pyrazoles | Compound A10 | HeLa (Cervical) | 0.78 - 2.42 | [3] |
| Pyrazole-Naphthalene Derivatives | Compound 168 | MCF-7 (Breast) | 2.78 | [4] |
| Pyrazolo[1,5-a]pyrimidines | Compound 1a | Various | 0.0248 (average) | [5] |
| Compound 1b | Various | 0.028 (average) | [5] | |
| (4-amino-1-aryl-1H-pyrazol-3-yl) methanones | Compound 4k | PC-3 (Prostate) | 0.015 | [6][7] |
| Compound 5a | PC-3 (Prostate) | 0.006 | [6][7] | |
| Indole-Pyrazole Hybrids | Compound 18 | Huh7 (Liver) | 0.6 - 2.9 | |
| Pyrazole-Chalcone Analogs of Lonazolac | Hybrid 8g | HeLa (Cervical) | 2.41 | [8] |
| HCT-116 (Colon) | 2.41 | [8] | ||
| RPMI-8226 (Myeloma) | 3.34 | [8] |
Table 2: Tubulin Polymerization Inhibition by Pyrazole Derivatives
| Compound Series | Representative Compound | Tubulin Polymerization IC50 (µM) | Citation |
| 3-Amino-5-phenylpyrazoles | Compound [I] | 1.87 | [1] |
| Pyrazole Hybrid Chalcones | Compound 5o | 1.15 | [2] |
| Compound 5l | 1.65 | [2] | |
| Compound 5p | 1.95 | [2] | |
| Pyrazole-Naphthalene Derivatives | Compound 168 | 4.6 | [4] |
| Indole-Pyrazole Hybrids | Compound 18 | 19 | |
| Pyrazole-Chalcone Analogs of Lonazolac | Hybrid 8g | 4.77 | [8] |
| (4-amino-1-aryl-1H-pyrazol-3-yl) methanones | Compound 4k & 5a | Potent inhibition, exact IC50 not specified in abstract | [6][7] |
| Pyrazolo[1,5-a]pyrimidines | Compound 1a & 1b | Effectively inhibited | [5] |
II. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of pyrazole-based tubulin inhibitors and a typical workflow for assessing their cytotoxic effects.
III. Detailed Experimental Protocols
This section provides standardized protocols for key assays used in the evaluation of pyrazole-based tubulin inhibitors. Specific parameters may need to be optimized based on the cell line and compounds being tested.
A. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Pyrazole-based test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[9]
-
Incubation: Incubate the plates for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
B. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter (e.g., DAPI)
-
Pyrazole-based test compounds
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing tubulin, general tubulin buffer, GTP, and glycerol.[7][10]
-
Compound Addition: Add the pyrazole compounds at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Add the tubulin reaction mixture containing the fluorescent reporter to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals for a set period (e.g., 60 minutes).[11]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
C. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Pyrazole-based test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazole compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.[2]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the cell cycle distribution. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. 2.10. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
Unveiling the Antifungal Potential of Novel Pyrazoline Derivatives: A Comparative Guide
The rise of invasive fungal infections, coupled with growing resistance to existing antifungal agents, has created an urgent need for novel therapeutic compounds. Among the heterocyclic compounds being explored, pyrazoline derivatives have emerged as a promising class due to their significant and varied biological activities, including potent antifungal effects. This guide provides a comparative analysis of the antifungal potential of newly synthesized pyrazoline derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals.
Performance Comparison: Minimum Inhibitory Concentrations (MIC)
The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The data presented below summarizes the in vitro antifungal activity of several novel pyrazoline derivatives against common pathogenic fungi, with Fluconazole, a widely used antifungal, as a reference.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Compound P6 | Aspergillus niger | 0.83 | - | - | [1] |
| Penicillium chrysogenum | 0.093 | - | - | [1] | |
| Compound 4a | Candida albicans | 16 | Fluconazole | - | [2] |
| Aspergillus niger | 8 | Fluconazole | - | [2] | |
| Compound 5a | Candida albicans | 16 | Fluconazole | - | [2] |
| Aspergillus niger | 8 | Fluconazole | - | [2] | |
| Compound 3b | Aspergillus niger | 500-1000 | Fluconazole | 1000 | [3] |
| Aspergillus flavus | 500-1000 | Fluconazole | 1000 | [3] | |
| Compound 2 | Candida albicans | 50-100 | Fluconazole | - | [4] |
| Candida glabrata | 50-100 | Fluconazole | - | [4] | |
| Compound 3 | Candida albicans | 50-100 | Fluconazole | - | [4] |
| Candida glabrata | 50-100 | Fluconazole | - | [4] |
Note: Data for Compound 3b represents the concentration range for 100% antifungal activity, with the reference showing the concentration tested.
Experimental Protocols
Reproducibility and standardization are critical in drug discovery. The following sections detail the methodologies commonly employed in the synthesis and antifungal evaluation of pyrazoline derivatives.
General Synthesis of 1,3,5-Trisubstituted Pyrazoline Derivatives
The most prevalent method for synthesizing pyrazoline derivatives involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with a hydrazine derivative.[5][6]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve equimolar quantities of an appropriate aryl ketone and a substituted aryl aldehyde in ethanol.
-
Add a catalytic amount of a base, such as 10-40% aqueous sodium hydroxide (NaOH), to the solution with continuous stirring.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Collect the resulting solid precipitate (chalcone) by filtration, wash with cold water until neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the purified product.
Step 2: Pyrazoline Synthesis (Cyclocondensation)
-
Dissolve the synthesized chalcone (0.01 mol) in a suitable solvent, such as ethanol or glacial acetic acid.[7]
-
Add hydrazine hydrate (N₂H₄·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) in a slight molar excess (e.g., 0.02 mol).[6]
-
Reflux the mixture for 3-8 hours, monitoring the reaction via TLC.[6][7]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated pyrazoline derivative by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution assay is a standardized method for determining the MIC of an antifungal agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
-
Preparation of Antifungal Stock Solution: Dissolve the synthesized pyrazoline derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).
-
Preparation of Microtiter Plates: Perform serial twofold dilutions of the antifungal stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.39 to 800 µg/mL).[4]
-
Preparation of Fungal Inoculum:
-
Grow the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar or Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[9]
-
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound that causes a complete inhibition of visible fungal growth compared to the growth control.
Visualizing Experimental and Mechanistic Pathways
To clarify the logical flow of research and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many pyrazoline derivatives are believed to exert their antifungal effects similarly to azole drugs by targeting the fungal cell membrane's integrity. The primary target is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][11][12]
By inhibiting CYP51, pyrazoline derivatives halt the conversion of lanosterol. This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[13] The resulting defective cell membrane has altered fluidity and permeability, leading to the disruption of essential cellular processes and ultimately inhibiting fungal growth.[11] This targeted mechanism offers a degree of selectivity for fungal cells over mammalian cells, a desirable trait for any potential antifungal drug.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. njccwei.com [njccwei.com]
- 5. benchchem.com [benchchem.com]
- 6. orientjchem.org [orientjchem.org]
- 7. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 11. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis Methods for Pharmaceutical Research
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide range of FDA-approved drugs, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[1] The versatility and biological significance of the pyrazole nucleus have driven the development of numerous synthetic methodologies.[2][3] This guide provides a comparative analysis of key synthesis methods, offering researchers and drug development professionals a clear overview of classical and modern techniques, supported by experimental data and detailed protocols.
Classical Synthesis Methods
Classical methods, while sometimes lacking the efficiency of modern techniques, form the bedrock of pyrazole chemistry and are still widely employed.
Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this is the most traditional and straightforward method for obtaining polysubstituted pyrazoles.[4][5] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6][7]
The primary challenge with the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two regioisomeric products.[2][5] The reaction's regioselectivity is influenced by the steric and electronic properties of the reactants.[5]
Experimental Protocol: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [8]
-
Mixing Reagents: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Adding Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Precipitation: If the starting material is consumed, add water (10 mL) to the hot reaction with stirring to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Allow the product to air dry to a constant weight. A typical yield for this reaction is around 79%.[9]
Synthesis from α,β-Unsaturated Carbonyls and Alkynes
Another established route involves the reaction of hydrazine derivatives with compounds containing a carbon-carbon double or triple bond activated by an adjacent functional group.
-
From α,β-Unsaturated Ketones (e.g., Chalcones): Hydrazine reacts with α,β-unsaturated aldehydes or ketones to form pyrazoline intermediates, which can then be oxidized or dehydrated to yield the aromatic pyrazole ring.[1][4]
-
From Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones is a long-established method for forming pyrazoles.[1] Modern variations include silver-catalyzed reactions of trifluoromethylated ynones that can achieve yields up to 99% in just one hour at room temperature.[2]
Modern and Green Synthesis Methods
Driven by the principles of green chemistry, modern methods focus on improving efficiency, reducing reaction times, and minimizing waste.[10][11]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[12] Key benefits include dramatically reduced reaction times (from hours to minutes), improved yields, and often solvent-free conditions.[13][14][15] This technique has been successfully applied to a wide variety of pyrazole syntheses, including the formation of pyrazolones and 1-aryl-1H-pyrazole-5-amines.[13][16]
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines [16]
-
Preparation: Combine 3-aminocrotononitrile or an appropriate α-cyanoketone with an aryl hydrazine in a microwave reactor vessel.
-
Solvent: Add 1 M HCl as the solvent.
-
Reaction: Heat the mixture in a microwave reactor to 150°C for 10-15 minutes.
-
Isolation: After cooling, basify the solution with 10% NaOH to precipitate the product.
-
Purification: Collect the desired compound via simple vacuum filtration. This method typically yields 70-90% of the pure product.[16]
One-Pot and Multicomponent Reactions (MCRs)
One-pot and multicomponent reactions are highly efficient processes where three or more reactants are combined in a single vessel to form a final product, which incorporates portions of all starting materials.[17][18] These methods are prized for their atom economy, operational simplicity, and reduction of waste by eliminating the need to isolate intermediates.[19] Various catalysts, including heterogeneous nickel-based catalysts and nano-ZnO, have been employed to facilitate these reactions, often under mild, environmentally friendly conditions.[2][19]
Experimental Protocol: One-Pot, Nickel-Catalyzed Synthesis of Pyrazoles [19]
-
Initial Reaction: Charge a round-bottom flask with acetophenone (0.1 mol), hydrazine (0.1 mol), a solid Nickel-based heterogeneous catalyst (10 mol%), and Ethanol (10 mL).
-
Stirring: Stir the mixture for 30 minutes at room temperature.
-
Second Addition: Add benzaldehyde dropwise to the reaction mixture.
-
Completion: Continue stirring for 3 hours at room temperature, monitoring completion by TLC.
-
Workup: Wash the desired pyrazole product with water and toluene to remove unreacted materials.
-
Purification: Recrystallize the product from methanol or purify by column chromatography.
Performance Comparison of Pyrazole Synthesis Methods
The selection of a synthetic method depends on factors such as desired substitution patterns, required scale, available equipment, and green chemistry considerations. The table below summarizes the key performance indicators for the discussed methods.
| Method | Starting Materials | Key Reagents / Conditions | Typical Time | Typical Temp. | Typical Yield (%) | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid catalyst (e.g., Acetic Acid), Reflux | 1-12 hours | 80-120°C | 65-95%[2][20] | Simple, robust, widely applicable.[1] | Potential for regioisomer formation, long reaction times.[2] |
| From α,β-Unsaturated Carbonyls | Chalcone, Hydrazine | Oxidation or Dehydration step | Variable | Variable | Good to Excellent | Access to different substitution patterns. | May require multiple steps (e.g., pyrazoline intermediate).[1] |
| 1,3-Dipolar Cycloaddition | Alkyne, Diazo Compound | Metal catalyst (e.g., AgOTf) | 1-4 hours | Room Temp. | up to 99%[2] | High yields and regioselectivity.[2] | Availability of starting materials, catalyst cost. |
| Microwave-Assisted | Various | Microwave irradiation, often solvent-free | 2-20 minutes | 120-150°C | 70-96%[13][14][16] | Extremely fast, high yields, green.[12][15] | Requires specialized equipment, scalability can be a concern. |
| One-Pot / MCR | Aldehyde, Ketone, Hydrazine, etc. | Various catalysts (e.g., Ni, nano-ZnO) | 3-12 hours | Room Temp. | 80-95%[17][21] | Highly efficient, atom economical, reduced waste.[19] | Optimization can be complex, potential for side products. |
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. scielo.br [scielo.br]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
4-Iodopyrazole: A Superior Building Block for Complex Molecule Synthesis
In the intricate field of complex molecule synthesis, particularly within medicinal chemistry and drug development, the choice of foundational building blocks is paramount to the efficiency and success of a synthetic route. Among the plethora of heterocyclic intermediates, 4-iodopyrazole has emerged as a highly versatile and reactive scaffold, offering significant advantages over other alternatives for the construction of novel molecular architectures. This guide provides an objective comparison of 4-iodopyrazole's performance against other key pyrazole derivatives, supported by experimental data, to inform strategic synthetic planning for researchers, scientists, and drug development professionals.
Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of 4-iodopyrazole lies in its heightened reactivity in a variety of transition metal-catalyzed cross-coupling reactions.[1][2] This enhanced reactivity stems from the lower carbon-iodine (C-I) bond strength compared to the carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds in its halogenated counterparts.[1][3] The weaker C-I bond facilitates a more rapid oxidative addition to the metal catalyst, which is often the rate-limiting step in many catalytic cycles.[1][2] This frequently translates to milder reaction conditions, shorter reaction times, and broader substrate scope.[1]
However, this increased reactivity can also be a double-edged sword, leading to a greater propensity for side reactions such as dehalogenation, particularly in Suzuki-Miyaura couplings.[1] Therefore, a careful consideration of the specific reaction and desired outcome is crucial.
Comparative Performance in Key Cross-Coupling Reactions
The utility of 4-iodopyrazole is best illustrated by its performance in several cornerstone cross-coupling reactions used in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. While 4-iodopyrazole's high reactivity can be advantageous, it is particularly susceptible to a competing dehalogenation side reaction in this coupling.[1][4] This can lead to lower isolated yields of the desired biaryl pyrazoles. In many instances, 4-bromopyrazole offers a better balance of reactivity and stability, resulting in higher yields.[1] Pyrazole-4-boronic acids and their esters present an excellent alternative, circumventing the dehalogenation issue altogether.[1]
| Halopyrazole | Coupling Partner | Catalyst System | Base | Yield (%) | Key Observations |
| 4-Iodopyrazole | Arylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | 85-95 | Highly reactive but prone to dehalogenation side reactions.[3] |
| 4-Bromopyrazole | Arylboronic acid | XPhos Pd G2 | K₃PO₄ | 80-93 | Generally provides a good balance of reactivity and stability.[3] |
| 4-Chloropyrazole | Arylboronic acid | Specialized, highly active catalysts | Various | Moderate | More stable and cost-effective but requires more forcing conditions.[3] |
Sonogashira Coupling
For the synthesis of 4-alkynylpyrazoles, the Sonogashira coupling is a highly reliable method. In this reaction, 4-iodopyrazole is generally the preferred substrate due to its superior reactivity, following the trend I > Br > Cl.[1] This allows for the efficient formation of C(sp²)-C(sp) bonds under mild conditions.[1][5]
| Halopyrazole | Coupling Partner | Catalyst System | Base | Yield (%) | Key Observations |
| 4-Iodopyrazole | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | High | The most reactive and preferred substrate for this transformation.[1] |
| 4-Bromopyrazole | Terminal alkyne | Pd catalyst, CuI | Base | Good | Less reactive than the iodo-analogue, may require harsher conditions. |
| 4-Chloropyrazole | Terminal alkyne | Pd catalyst, CuI | Base | Low to Moderate | The least reactive of the halopyrazoles in this coupling. |
Buchwald-Hartwig Amination
The formation of N-aryl pyrazoles via Buchwald-Hartwig amination highlights the nuanced reactivity of 4-halopyrazoles, where the choice of catalyst system (palladium vs. copper) and the nature of the amine coupling partner are critical.[1] For palladium-catalyzed aminations, particularly with amines lacking β-hydrogens, 4-bromopyrazole is often the more effective substrate.[1][3] Conversely, in copper-catalyzed aminations with alkylamines possessing β-hydrogens, 4-iodopyrazole demonstrates superior performance.[1][3]
| Halopyrazole | Amine | Catalyst System | Yield (%) | Key Observations |
| 4-Iodopyrazole | Alkylamine with β-H | CuI / ligand | ~70 | More effective than the bromo analogue in copper-catalyzed reactions.[1] |
| 4-Bromopyrazole | Amine without β-H | Pd(dba)₂ / tBuDavePhos | Good | The most effective substrate for palladium-catalyzed amination with these amines.[1] |
| 4-Iodopyrazole | Pyrrolidine | CuI / ligand | 43 | Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[1] |
| 4-Bromopyrazole | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | 7 | Low yield, suggesting sensitivity to the amine structure in Pd-catalyzed systems.[1] |
Experimental Protocols
Detailed methodologies for key reactions involving 4-iodopyrazole are provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the 4-halopyrazole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equiv) with a suitable ligand like SPhos (0.04-0.10 equiv), and a base like K₂CO₃ (2.0-3.0 equiv) is placed in a sealed tube with a solvent mixture of 1,4-dioxane and water (v/v, 4:1).[6] The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at 80-120 °C for 2-18 hours.[6] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated, and the crude product is purified by column chromatography.[6]
General Procedure for Sonogashira Coupling
To a reaction flask under an inert atmosphere, add the 4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%) in a suitable solvent/base such as triethylamine.[6] The mixture is stirred at room temperature or with gentle heating.[1][6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.[6]
General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the 4-iodopyrazole (1.0 equiv), copper(I) iodide (0.10 equiv), a ligand such as 1,10-phenanthroline (0.20 equiv), and a base like potassium carbonate (2.0 equiv) are combined.[7] The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous dioxane and the desired amine (1.2 equiv) are added via syringe. The reaction mixture is then heated to 110 °C and stirred for 12-24 hours. After completion, the mixture is cooled, and the product is isolated through extraction and purified by column chromatography.[7]
Visualizing Synthetic and Biological Pathways
The strategic application of 4-iodopyrazole is pivotal in the synthesis of biologically active molecules. A notable example is its use in the synthesis of Crizotinib, a tyrosine kinase inhibitor.[8]
General workflow for a Suzuki-Miyaura cross-coupling experiment.
General workflow for a Sonogashira coupling experiment.
Crizotinib, synthesized using a 4-iodopyrazole derivative, functions as an inhibitor of the c-Met/ALK signaling pathway, which is crucial for cancer cell proliferation and survival.[8]
Inhibition of the c-Met signaling pathway by Crizotinib.
Conclusion
4-Iodopyrazole stands out as a highly valuable and reactive intermediate for the synthesis of functionalized pyrazoles through cross-coupling reactions.[1] Its enhanced reactivity makes it particularly well-suited for Sonogashira and copper-catalyzed Buchwald-Hartwig aminations.[1] However, for the widely utilized Suzuki-Miyaura reaction, the propensity of 4-iodopyrazole to undergo dehalogenation often makes 4-bromopyrazole a more reliable and higher-yielding choice.[1] The selection between 4-iodopyrazole and its alternatives is therefore a nuanced decision that depends on the specific transformation, the nature of the coupling partners, and the chosen catalytic system. A thorough understanding of these factors, as outlined in this guide, will enable researchers to harness the full potential of 4-iodopyrazole in the efficient synthesis of complex molecules.
References
Unveiling the Anticancer Potential: A Comparative Guide to Pyrazole Derivatives' Cytotoxicity
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a promising class of molecules, exhibiting significant cytotoxic effects against a wide spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic activities of various pyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of cancer research and drug discovery.
Comparative Cytotoxicity of Pyrazole Derivatives
The anticancer activity of pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of several pyrazole derivatives against various human cancer cell lines, as reported in recent literature. Lower IC50 values indicate higher cytotoxic potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Pyrazole Hybrids | Compound 7a | HepG2 (Liver) | 6.1 ± 1.9 | [1][2] |
| Compound 7b | HepG2 (Liver) | 7.9 ± 1.9 | [1][2] | |
| Compound 7a | HCT-116 (Colon) | - | [1] | |
| Compound 7b | HCT-116 (Colon) | - | [1] | |
| Compound 7a | MCF-7 (Breast) | - | [1] | |
| Compound 7b | MCF-7 (Breast) | - | [1] | |
| Compound 7a | A549 (Lung) | - | [1] | |
| Compound 7b | A549 (Lung) | - | [1] | |
| Thiazolidinone-grafted Indolo-Pyrazoles | Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | [3] |
| Compound 6c | HCT-116 (Colon) | 9.02 | [3] | |
| Pyrazoline Derivatives | Naphthyl-pyrazoline hybrid (Vc) | MCF-7 (Breast) | 1.19 | [4] |
| Naphthyl-pyrazoline hybrid (Vc) | HeLa (Cervical) | 2.47 | [4] | |
| Naphthyl-pyrazoline hybrid (Vc) | HepG2 (Liver) | 2.50 | [4] | |
| Fused Pyrazole Derivatives | Compound 3 | EGFR expressing cells | 0.06 | [5] |
| Compound 9 | VEGFR-2 expressing cells | 0.22 | [5] | |
| Compound 1, 2, 4, 8, 11, 12, 15 | HepG2 (Liver) | 0.31 - 0.71 | [5] | |
| Benzofuropyrazole and Pyrazole Derivatives | Compound 5b | K562 (Leukemia) | 0.021 | [6] |
| Compound 5b | A549 (Lung) | 0.69 | [6] |
Note: Some IC50 values were not explicitly provided in the referenced abstracts and are indicated with a "-". The provided data is for comparative purposes and is extracted from the cited literature.
Mechanisms of Action: Targeting Key Cancer Pathways
The cytotoxic effects of pyrazole derivatives are attributed to their ability to interfere with various cellular processes essential for cancer cell survival and proliferation. Key mechanisms of action include the inhibition of critical enzymes and proteins involved in cell cycle regulation and signal transduction.
Inhibition of Tubulin Polymerization
Several pyrazole derivatives exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[4][6][7][8][9] By binding to tubulin, the protein subunit of microtubules, these compounds inhibit its polymerization, leading to mitotic arrest and subsequent apoptosis.[6][7][9]
EGFR and VEGFR-2 Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key players in cancer progression, promoting cell proliferation, angiogenesis, and metastasis.[5][10][11][12][13] A number of pyrazole derivatives have been designed as potent inhibitors of these receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for tumor growth.[5][10][11][13]
Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[14][15][16][17] Dysregulation of CDK activity is a hallmark of many cancers. Pyrazole derivatives have been shown to inhibit CDKs, particularly CDK2, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and preventing cancer cell proliferation.[14][15]
Caption: CDK2 signaling pathway and its inhibition by pyrazole derivatives.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment of cytotoxicity. The following are detailed methodologies for commonly used assays in the evaluation of pyrazole derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[20][21][22][23][24]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Protein Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 values.
Apoptosis Assay using Annexin V Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[25][26][27][28][29]
Procedure:
-
Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Experimental Workflow
The screening and evaluation of novel pyrazole derivatives for their anticancer activity typically follows a structured workflow.
Caption: A typical experimental workflow for anticancer drug screening.
This guide highlights the significant potential of pyrazole derivatives as a versatile scaffold for the development of novel anticancer agents. The presented data and protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective cancer therapies. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. SRB assay for measuring target cell killing [protocols.io]
- 24. canvaxbiotech.com [canvaxbiotech.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. kumc.edu [kumc.edu]
Pyrazoline-Based Compounds: A Comparative Guide to Antimicrobial Efficacy
An objective analysis of pyrazoline derivatives, offering a valuable resource for researchers and drug development professionals in the ongoing search for novel antimicrobial agents.
Pyrazoline derivatives, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including notable antimicrobial properties.[1][2] With the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds like pyrazolines is critical for the development of new therapeutic agents.[1] These compounds often exhibit potent activity against a range of bacterial and fungal pathogens through various mechanisms, such as interacting with microbial enzymes, DNA, and cellular membranes.[1]
This guide provides a comparative overview of the antimicrobial performance of select pyrazoline derivatives, supported by quantitative data and detailed experimental protocols.
Comparative Antimicrobial Activity
The antimicrobial efficacy of pyrazoline derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The data presented below summarizes the MIC values for a selection of pyrazoline compounds against common Gram-positive and Gram-negative bacteria, as well as a fungal strain. The selection is based on published studies to illustrate the typical range of activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Pyrazoline Derivatives (µg/mL)
| Compound/Derivative Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Reference Standard (MIC, µg/mL) |
| N-acetyl pyrazoline with 4-methoxy group | 1–4 (against H. pylori) | - | - | - | Metronidazole |
| Pyrazoline P1 | - | 3.12 | 1.5 | - | - |
| Pyrazoline P6 | - | - | - | 0.83 (A. niger) | - |
| Benzenesulfonamide-bearing pyrazoline (Cmpd 9) | 4 | Inactive (>128) | Inactive (>128) | - | Vancomycin, Oxacillin |
| Pyridinyl-substituted pyrazoline (Cmpd 24) | 64 | - | - | - | - |
| Pyridinyl-substituted pyrazoline (Cmpd 22) | - | - | >64 | - | - |
| Triazole-clubbed pyrazoline (Cmpd 5l) | - | - | - | 6.5 | Fluconazole |
Note: Data is compiled from multiple sources to show a range of activities.[3][4][5][6][7] Direct comparison should be made with caution as testing conditions may vary between studies. Some compounds showed notable activity against specific strains not listed here, such as Helicobacter pylori.[3]
Generally, certain structural modifications appear to enhance antimicrobial activity. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl rings of the pyrazoline scaffold can significantly influence their biological potency.[6][8] Some derivatives have shown broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria, while others exhibit more targeted effects.[9]
Experimental Protocols
To ensure reproducibility and allow for objective comparison, standardized methodologies are crucial. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique for evaluating antimicrobial susceptibility.[10][11][12]
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 morphologically similar colonies of the test microorganism from a fresh agar plate.
-
Transfer the colonies into a tube with a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute this standardized suspension to reach a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Compound Dilutions:
-
Create a stock solution of the pyrazoline compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with the broth medium to achieve a range of desired concentrations.[10]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).[10]
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most bacterial strains.[11]
-
-
Determination of MIC:
Visualizing Methodologies and Mechanisms
To better illustrate the processes involved in the evaluation and the potential action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for pyrazoline synthesis and antimicrobial evaluation.
Caption: Proposed mechanism of action for a pyrazoline antimicrobial agent.
References
- 1. theaspd.com [theaspd.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scispace.com [scispace.com]
- 4. japer.in [japer.in]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Palladium vs. Copper Catalysts: A Comparative Guide to Pyrazole C-N Coupling
For researchers, scientists, and drug development professionals, the efficient synthesis of N-arylpyrazoles is a critical step in the creation of new pharmaceuticals and functional materials. The choice of catalyst for the crucial C-N bond-forming step often comes down to two primary options: palladium and copper. This guide provides an objective comparison of their performance in pyrazole C-N coupling reactions, supported by experimental data and detailed protocols.
The two main catalytic systems employed for pyrazole C-N coupling are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Each method presents distinct advantages and limitations regarding substrate scope, reaction conditions, and catalyst robustness. While palladium catalysts are known for their high reactivity and broad applicability, copper catalysts offer a more cost-effective and sometimes complementary solution, particularly for specific substrate classes.
Performance Comparison: Palladium vs. Copper
The selection of a catalyst is highly dependent on the specific substrates being coupled. A key differentiator is the nature of the amine coupling partner. Palladium-catalyzed reactions can be sensitive to the presence of β-hydrogen atoms in alkylamines, leading to low yields due to competing β-hydride elimination. In contrast, copper-catalyzed systems have demonstrated greater efficacy for these challenging substrates.
Quantitative Data Summary
The following tables summarize the performance of palladium and copper catalysts in the C-N coupling of halopyrazoles with various amines.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Coupling of 4-Bromo-1-tritylpyrazole with Various Amines [1]
| Entry | Amine | Yield (%) |
| 1 | Benzylamine | 80 |
| 2 | 4-Methoxybenzylamine | 89 |
| 3 | Furfurylamine | 75 |
| 4 | N-Methylbenzylamine | 85 |
| 5 | Pyrrolidine | 15 |
| 6 | Allylamine | 12 |
| 7 | Propargylamine | 14 |
| 8 | Cyclohexanemethylamine | 10 |
Reaction Conditions: 4-bromo-1-tritylpyrazole (1.0 eq), amine (1.1-1.2 eq), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), NaOtBu (2.0 eq), toluene, 110 °C, 12 h.
Table 2: Copper-Catalyzed Ullmann Coupling of 4-Iodo-1-tritylpyrazole with Various Amines [1]
| Entry | Amine | Yield (%) |
| 1 | Allylamine | 86 |
| 2 | Propargylamine | 85 |
| 3 | Cyclohexanemethylamine | 81 |
| 4 | Benzylamine | 70 |
| 5 | 4-Methoxybenzylamine | 72 |
| 6 | Pyrrolidine | 75 |
Reaction Conditions: 4-iodo-1-tritylpyrazole (1.0 eq), amine (1.2 eq), CuI (5 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 eq), xylene, 130 °C, 12 h.
Experimental Workflows and Mechanisms
The operational setup and underlying catalytic cycles for palladium and copper-catalyzed reactions differ significantly. Below are visualizations of a typical experimental workflow and the proposed catalytic cycles for each metal.
Caption: Generalized experimental workflow for pyrazole C-N coupling.
Catalytic Cycles
The mechanisms for the Buchwald-Hartwig and Ullmann reactions are distinct, which accounts for their different substrate tolerances and reaction characteristics.
References
Safety Operating Guide
Proper Disposal of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., double nitrile or Viton) to prevent skin contact[2].
-
Eye Protection: Chemical splash goggles are mandatory[2].
-
Lab Coat: A fully buttoned lab coat must be worn[2].
-
Respiratory Protection: All handling of the compound, especially if it is a powder or volatile, should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust[1][2].
Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safety and cost-effective disposal. This compound is classified as a halogenated organic waste due to the presence of iodine[3].
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste streams[1][4].
-
Incompatible Materials: Keep halogenated waste separate from acids, bases, strong oxidizing agents, and heavy metals[1][5].
| Waste Category | Container Type | Labeling Requirements | Incompatible Materials |
| This compound | Designated, sealed, and compatible container (e.g., polyethylene)[2] | "Hazardous Waste," "Halogenated Organic Waste," and full chemical name[1][4] | Non-halogenated solvents, acids, bases, oxidizers, heavy metals[1][5] |
| Contaminated Labware (e.g., gloves, wipes) | Sealed plastic bag or other appropriate container[4] | "Hazardous Waste" and description of contents | N/A |
Step-by-Step Disposal Protocol
-
Preparation:
-
Waste Collection:
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container before adding any waste[1][4].
-
Clearly write the full chemical name, "this compound," and the approximate quantity or concentration on the tag[3]. Do not use abbreviations or chemical formulas[4].
-
Identify the relevant hazards (e.g., Toxic, Irritant) on the label[1].
-
-
Storage:
-
Disposal Request:
-
Once the container is approximately three-quarters full, arrange for its collection through your institution's Environmental Health and Safety (EH&S) department[1].
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Spill Management
In the event of a small spill that can be cleaned up within 10 minutes by trained personnel:
-
Contain the spill and absorb it with an inert material (e.g., vermiculite, sand)[1][2].
-
Place the absorbent material and any contaminated items into a sealed bag or container[1][4].
-
Label the container as hazardous waste and dispose of it along with other halogenated waste[1].
-
For larger spills, evacuate the area, secure it, and contact your institution's emergency response and EH&S department immediately[2][4].
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone. The following table summarizes the recommended PPE for routine laboratory operations and in the event of a spill.
| Scenario | Required Personal Protective Equipment (PPE) |
| Routine Handling & Use | Eye Protection: Chemical safety goggles or a face shield.[4][5] Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][5] Skin and Body Protection: Laboratory coat and long-sleeved clothing.[1] Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[3][4] |
| Spill & Emergency Cleanup | Eye Protection: Chemical safety goggles and a face shield.[4] Hand Protection: Heavy-duty, chemical-resistant gloves. Skin and Body Protection: Chemical-resistant apron or full-body suit and boots.[4] Respiratory Protection: A NIOSH/MSHA or European Standard EN 136 approved respirator may be required for large spills.[1] |
Experimental Workflow and Safety Precautions
The following diagram outlines the standard workflow for handling this compound, from preparation to disposal, incorporating critical safety checkpoints.
Disposal Plan
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous.
| Waste Type | Containment and Labeling | Disposal Procedure |
| Solid Waste | Place unused compound, contaminated gloves, and other solid materials in a designated, sealed, and clearly labeled hazardous solid waste container.[6] | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[6] |
| Liquid Waste | Collect all reaction mixtures and solvents used for rinsing in a compatible, sealed, and labeled hazardous liquid waste container.[6] | Follow institutional guidelines for hazardous liquid waste disposal, typically through the EHS department. Do not pour down the drain.[6] |
| Sharps Waste | Dispose of any contaminated needles, syringes, or other sharp objects in a designated, puncture-proof sharps container.[6] | Manage as hazardous sharps waste according to your institution's EHS protocols. |
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
